molecular formula C6H10O4 B1665406 Aceburic acid CAS No. 26976-72-7

Aceburic acid

Cat. No.: B1665406
CAS No.: 26976-72-7
M. Wt: 146.14 g/mol
InChI Key: GOVNVPJYMDJYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceburic acid is the acetyl ester of gamma-hydroxybutyrate (GHB), and likely has analgesic effects as a prodrug to GHB. GHB is used medically as an anesthetic as well as a treatment for several neurologically affecting diseases.

Properties

IUPAC Name

4-acetyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVNVPJYMDJYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name aceburic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aceburic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181476
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-72-7
Record name 4-(Acetyloxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26976-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceburic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetyloxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEBURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Aceburic Acid

Abstract

This compound, also known as 4-acetoxybutanoic acid, is a synthetic compound that functions as a prodrug to the endogenous neurotransmitter and neuromodulator, gamma-hydroxybutyric acid (GHB). Its pharmacological effects are not direct but are mediated through its metabolic conversion to GHB. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on the molecular interactions of its active metabolite, GHB. It details the enzymatic conversion of this compound, the subsequent engagement of GHB with its specific receptors, and the downstream signaling cascades that elicit its characteristic sedative, euphoric, and analgesic effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's biological activity.

Introduction

This compound is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] Although investigated for its analgesic properties, it has never been marketed for clinical use.[1] Its significance in pharmacology and neuroscience lies in its role as a prodrug, which upon administration, is rapidly metabolized by endogenous esterases into GHB and acetic acid. Therefore, the mechanism of action of this compound is intrinsically linked to and defined by the pharmacological activities of GHB.

GHB exerts its effects through a dual mechanism, acting as an agonist at two distinct receptors in the central nervous system (CNS): the high-affinity GHB receptor (GHB-R) and the low-affinity G protein-coupled GABA-B receptor (GABA-B-R).[[“]][3] The differential affinity for these receptors contributes to the complex, dose-dependent pharmacological profile of GHB, which ranges from stimulatory at lower concentrations to profoundly sedative at higher doses.

Metabolic Activation of this compound

The initial and obligatory step in the mechanism of action of this compound is its hydrolysis to GHB. This biotransformation is catalyzed by non-specific esterases present in the plasma and various tissues.

Aceburic_Acid This compound (4-acetoxybutanoic acid) GHB γ-Hydroxybutyric Acid (GHB) Aceburic_Acid->GHB Hydrolysis Acetic_Acid Acetic Acid Aceburic_Acid->Acetic_Acid Hydrolysis Esterases Esterases Esterases->Aceburic_Acid

Metabolic conversion of this compound to GHB.

Pharmacodynamics of Gamma-Hydroxybutyric Acid (GHB)

Following its formation from this compound, GHB interacts with its molecular targets in the CNS. The overall pharmacological effect is a composite of its actions at both the GHB receptor and the GABA-B receptor.

High-Affinity GHB Receptor (GHB-R)

The GHB-R is a high-affinity G protein-coupled receptor that is distinct from the GABAergic system. Endogenous GHB is found in the brain at concentrations that are sufficient to activate these receptors, suggesting a role in physiological neuromodulation.

Signaling Pathway:

Activation of the GHB-R by GHB is thought to be excitatory and leads to the modulation of several neurotransmitter systems, most notably dopamine and glutamate. The downstream signaling cascade is complex and not as fully elucidated as that of the GABA-B receptor. However, evidence suggests it involves G protein coupling, leading to effects such as the accumulation of cGMP and an increase in inositol phosphate turnover in certain brain regions like the hippocampus and frontal cortex.[4] This can result in a biphasic effect on dopamine release: an initial decrease followed by an increase.[3]

GHB GHB GHB_R GHB Receptor GHB->GHB_R G_Protein G-Protein GHB_R->G_Protein Activation Effector Effector Enzymes (e.g., PLC, GC) G_Protein->Effector Second_Messengers Second Messengers (IP₃, cGMP) Effector->Second_Messengers Dopamine_Release Modulation of Dopamine Release Second_Messengers->Dopamine_Release Glutamate_Release Modulation of Glutamate Release Second_Messengers->Glutamate_Release

Proposed signaling pathway of the GHB receptor.
Low-Affinity GABA-B Receptor (GABA-B-R)

At higher, pharmacological concentrations, such as those achieved after the administration of a therapeutic or recreational dose of this compound, GHB acts as a weak partial agonist at the GABA-B receptor.[[“]] This interaction is responsible for the profound sedative and central nervous system depressant effects of the drug.[3]

Signaling Pathway:

The GABA-B receptor is a metabotropic receptor that is coupled via inhibitory G proteins (Gi/o) to its downstream effectors. The binding of GHB to the GABA-B receptor initiates the following cascade:

  • G Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits voltage-gated Ca2+ channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

This combination of effects leads to a reduction in neuronal excitability, producing the characteristic sedative and hypnotic effects of GHB.

GHB GHB GABAB_R GABA-B Receptor GHB->GABAB_R Gio Gi/o Protein GABAB_R->Gio Activation G_alpha Gαi/o Gio->G_alpha G_beta_gamma Gβγ Gio->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_efflux->Hyperpolarization Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

GABA-B receptor signaling pathway activated by GHB.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of GHB with its receptors. It is important to note that specific data for this compound is not available, as its activity is dependent on conversion to GHB.

Table 1: Binding Affinities of GHB

ReceptorLigandKi (nM)SpeciesTissue/SystemReference
GHB-R[3H]NCS-38222 (R-enantiomer of a GHB analog)RatBrain[5]
GHB-RGHB1600HumanBasal Ganglia[1]
GABA-B-RGHB----

Note: Precise Ki values for GHB at the GABA-B receptor are not consistently reported, reflecting its low affinity.

Table 2: Functional Potencies of GHB

ReceptorAssayParameterValueSpeciesSystemReference
GABA-B-RElectrophysiologyEC500.88 ± 0.21 mMRatVentral Tegmental Area Neurons[6]
GABA-B-R[3H]GABA displacementIC500.5 ± 0.3 mMRatForebrain Synaptic Membranes[1]
GHB-R[3H]GHB displacementIC503.6 - 4.3 µMHumanBasal Ganglia[1]

Experimental Protocols

The characterization of the mechanism of action of GHB has been achieved through a variety of experimental techniques. Below are generalized protocols for the key assays used.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from brain tissue or recombinant cells) Incubation Incubate membranes with radioligand (e.g., [³H]NCS-382) and varying concentrations of unlabeled GHB Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (Non-linear regression to determine IC₅₀ and Kᵢ) Scintillation->Analysis

Workflow for a radioligand binding assay.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]NCS-382 for the GHB-R) and a range of concentrations of the unlabeled test compound (GHB).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated.[7]

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors.

Methodology:

  • Principle: In the presence of an agonist, the G protein associated with the receptor exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.[8]

  • Procedure: Membranes containing the receptor of interest are incubated with [35S]GTPγS and varying concentrations of the agonist (GHB). The amount of bound [35S]GTPγS is then quantified.[9]

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, providing direct evidence of ion channel modulation.

Methodology:

  • Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron. This allows for the measurement of changes in membrane potential or current in response to the application of a drug.[10]

  • Application to GHB: Whole-cell patch-clamp recordings from neurons (e.g., in brain slices) can be used to measure the hyperpolarization and changes in membrane conductance induced by GHB's activation of GABA-B receptors and the subsequent opening of GIRK channels.[11]

Conclusion

The mechanism of action of this compound is a multi-step process that begins with its rapid enzymatic conversion to GHB. The subsequent pharmacological effects are mediated by the dual agonistic action of GHB on the high-affinity GHB receptor and the low-affinity GABA-B receptor. While the GABA-B receptor is primarily responsible for the sedative-hypnotic effects observed at pharmacological doses, the GHB receptor likely plays a more nuanced role in the modulation of neurotransmitter systems at physiological concentrations of endogenous GHB. A thorough understanding of these distinct but interacting pathways is crucial for the continued investigation of the therapeutic potential and toxicological profile of this compound and related compounds. Future research should focus on further elucidating the downstream signaling of the GHB receptor and on obtaining more precise quantitative data for the interaction of GHB with both of its receptor targets.

References

An In-depth Technical Guide to the Synthesis and Purification of Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ibuprofen and its Synthesis

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of non-prescription pain relief and anti-inflammatory treatment. Its widespread use has driven the development of highly efficient and green chemical synthesis routes. The two most prominent commercial methods are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is particularly noted for its superior atom economy.

This guide provides a detailed overview of these two primary synthesis methods, purification protocols, and the relevant biological pathways affected by Ibuprofen.

Synthesis of Ibuprofen: The Boots and BHC Processes

The Boots Process

The Boots process, developed by the Boots Company, was the original method for commercial Ibuprofen synthesis. It is a six-step process starting from isobutylbenzene.

  • Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetyl chloride using aluminum trichloride (AlCl₃) as a catalyst to produce 4'-isobutylacetophenone.[1]

  • Step 2: Darzens Reaction. The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.[1][2]

  • Step 3: Hydrolysis and Decarboxylation. The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[1]

  • Step 4: Oximation. The aldehyde is reacted with hydroxylamine to form an aldoxime.[1]

  • Step 5: Dehydration. The aldoxime is dehydrated using a reagent like acetic anhydride to form a nitrile.[1]

  • Step 6: Hydrolysis. The nitrile is hydrolyzed under acidic conditions to yield racemic Ibuprofen.[1]

G cluster_0 The Boots Process for Ibuprofen Synthesis A Isobutylbenzene B Friedel-Crafts Acylation (+ Acetyl Chloride, AlCl3) A->B C 4'-Isobutylacetophenone B->C D Darzens Reaction (+ Ethyl Chloroacetate) C->D E α,β-Epoxy Ester D->E F Hydrolysis & Decarboxylation E->F G Aldehyde Intermediate F->G H Oximation (+ Hydroxylamine) G->H I Aldoxime Intermediate H->I J Dehydration (+ Acetic Anhydride) I->J K Nitrile Intermediate J->K L Hydrolysis K->L M Ibuprofen L->M G cluster_1 The BHC Process for Ibuprofen Synthesis (Green Chemistry) A Isobutylbenzene B Friedel-Crafts Acylation (+ Acetic Anhydride, HF catalyst) A->B C 4'-Isobutylacetophenone B->C D Catalytic Hydrogenation (Raney Nickel catalyst) C->D E Alcohol Intermediate D->E F Palladium-Catalyzed Carbonylation (+ CO, Pd catalyst) E->F G Ibuprofen F->G G cluster_2 Ibuprofen's Mechanism of Action AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

References

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Acetoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxybutanoic acid, also known as aceburic acid, is a synthetic derivative of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). It is structurally characterized as the acetyl ester of GHB. While investigated for its potential analgesic properties, it has never been commercially marketed.[1] In the context of drug development and neuroscience research, 4-acetoxybutanoic acid is primarily of interest as a prodrug of GHB, meaning it is biologically converted into GHB after administration.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties of 4-acetoxybutanoic acid, details on its biological significance as a GHB prodrug, and outlines experimental procedures for its synthesis and analysis.

Chemical and Physical Properties

4-Acetoxybutanoic acid is a white, crystalline solid.[3] Its fundamental properties are summarized in the tables below.

Identifier Value Source
IUPAC Name 4-acetoxybutanoic acid[2]
Synonyms This compound, 4-hydroxybutyric acid acetate[1][2]
CAS Number 26976-72-7[3]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Appearance White, long crystalline needles[3]
Physical Property Value Source
Melting Point Not explicitly available in the searched literature.
Boiling Point 272.1 °C at 760 mmHg[4]
Solubility Soluble in DMSO and methanol.[3]
Flash Point 113.4 °C[4]

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-acetoxybutanoic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule.

  • A singlet for the methyl protons of the acetyl group.

  • A triplet for the methylene protons adjacent to the ester oxygen.

  • A triplet for the methylene protons adjacent to the carboxylic acid group.

  • A multiplet (likely a pentet) for the central methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to display six unique signals, one for each carbon atom in a different chemical environment.

  • A signal for the methyl carbon of the acetyl group.

  • A signal for the carbonyl carbon of the acetyl group.

  • Three distinct signals for the three methylene carbons in the butanoic acid chain.

  • A signal for the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-acetoxybutanoic acid would be characterized by the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5]

  • A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.[5]

  • A strong C=O stretching band for the ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1735-1750 cm⁻¹.[5]

  • C-O stretching bands for the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region.[5]

  • C-H stretching and bending vibrations for the methylene and methyl groups.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, 4-acetoxybutanoic acid would likely show a molecular ion peak at m/z 146. Key fragmentation patterns would be expected to involve the loss of the acetyl group (CH₃CO), the acetoxy group (CH₃COO), and cleavage of the butanoic acid chain.

Experimental Protocols

Synthesis of 4-Acetoxybutanoic Acid

A plausible synthetic route to 4-acetoxybutanoic acid involves the esterification of γ-butyrolactone (GBL) with acetic anhydride. This method is analogous to the synthesis of other acetoxy-substituted carboxylic acids.[6]

Reaction:

γ-Butyrolactone + Acetic Anhydride → 4-Acetoxybutanoic Acid

Procedure:

  • To a round-bottom flask, add γ-butyrolactone and a molar excess of acetic anhydride.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[6]

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the excess acetic anhydride is quenched by the careful addition of water.

  • The product, 4-acetoxybutanoic acid, can then be extracted using a suitable organic solvent.

  • The organic extracts are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of 4-acetoxybutanoic acid. For HPLC analysis, a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) would likely provide good separation. For GC-MS analysis, derivatization of the carboxylic acid group may be necessary to improve volatility and chromatographic performance.

Biological Activity and Signaling Pathway

4-Acetoxybutanoic acid is a prodrug that is rapidly hydrolyzed in the body to form γ-hydroxybutyric acid (GHB).[1][2] The pharmacological effects of 4-acetoxybutanoic acid are therefore attributable to the actions of GHB.

GHB is a neurotransmitter that acts on two main types of receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[7] The binding of GHB to these receptors leads to a range of effects, including sedation, euphoria, and changes in dopamine release.[7] The effect on dopamine is biphasic; at low concentrations, GHB stimulates dopamine release, while at higher concentrations, it is inhibitory.[7]

Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Central Nervous System 4-AB 4-Acetoxybutanoic Acid GHB GHB 4-AB->GHB Hydrolysis (Esterases) GHB_R GHB Receptor GHB->GHB_R Binds to GABA_B_R GABA-B Receptor GHB->GABA_B_R Binds to Neuron Neuron GHB_R->Neuron Modulates GABA_B_R->Neuron Modulates Dopamine Dopamine Release Neuron->Dopamine Regulates

Caption: Metabolic conversion and action of 4-acetoxybutanoic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-acetoxybutanoic acid.

Experimental_Workflow Reactants γ-Butyrolactone & Aceltyc Anhydride Reaction Acid-Catalyzed Esterification Reactants->Reaction Quenching Addition of Water Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis HPLC, GC-MS, NMR Purification->Analysis Final_Product Pure 4-Acetoxybutanoic Acid Analysis->Final_Product

Caption: Synthesis and purification workflow for 4-acetoxybutanoic acid.

Conclusion

4-Acetoxybutanoic acid is a compound of significant interest primarily due to its role as a prodrug for GHB. Understanding its chemical and physical properties is crucial for researchers in the fields of pharmacology, neuroscience, and drug development. While some data is available, further experimental work is required to fully characterize this molecule, particularly in obtaining a definitive melting point and detailed spectral analyses. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and study of 4-acetoxybutanoic acid, enabling further investigation into its properties and potential applications.

References

Aceburic Acid as a Prodrug for Gamma-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Aceburic acid (4-acetoxybutanoic acid) is an acetyl ester of gamma-hydroxybutyrate (GHB) that was investigated as an analgesic but was never marketed.[1][2][3] Consequently, publicly available, in-depth quantitative pharmacokinetic and experimental data specifically for this compound is exceptionally scarce. This guide provides a comprehensive overview based on its nature as a prodrug, with detailed information on its active metabolite, GHB, serving as a surrogate for understanding its likely pharmacological profile and for designing future experimental evaluations.

Introduction to this compound

This compound is a synthetic compound designed to act as a prodrug to gamma-hydroxybutyrate (GHB).[1][4] As the acetyl ester of GHB, it is anticipated to undergo hydrolysis by endogenous esterases in the body to release GHB and acetic acid.[4] The primary rationale for developing such a prodrug is often to modify the pharmacokinetic properties of the parent drug, such as improving bioavailability, altering the duration of action, or enhancing passage across the blood-brain barrier.

1.1 Chemical Properties

PropertyValueReference
IUPAC Name 4-acetoxybutanoic acid[5]
Synonyms This compound, 4-hydroxybutyric acid acetate[1][2][3]
CAS Number 26976-72-7[5]
Molecular Formula C₆H₁₀O₄[5]
Molecular Weight 146.14 g/mol [5]

Proposed Mechanism of Action and Metabolism

As a prodrug, this compound is pharmacologically inactive until it is metabolized into its active form, GHB. This bioconversion is presumed to be a one-step hydrolysis reaction catalyzed by esterase enzymes present in plasma, the liver, and other tissues.[4][6]

Mandatory Visualization: Prodrug Conversion Workflow

Aceburic_Acid_Metabolism Aceburic_Acid This compound (4-acetoxybutanoic acid) Esterases Esterases (e.g., Carboxylesterases, Cholinesterases) Aceburic_Acid->Esterases Hydrolysis GHB GHB (gamma-hydroxybutyrate) [Active Metabolite] Esterases->GHB Acetic_Acid Acetic Acid [Byproduct] Esterases->Acetic_Acid

Caption: Proposed metabolic conversion of this compound to GHB.

Pharmacology of Gamma-Hydroxybutyrate (GHB)

The pharmacological effects of this compound are attributable to GHB. GHB is a naturally occurring neurotransmitter and a central nervous system depressant.[4]

3.1 Pharmacodynamics

GHB exerts its effects through a complex interaction with at least two distinct receptor sites in the central nervous system:

  • GABAB Receptors: At pharmacological concentrations, GHB is a weak agonist at the inhibitory GABAB receptor. This interaction is responsible for most of its sedative, hypnotic, and anesthetic effects.[4]

  • GHB Receptors (GHBR): GHB also binds with high affinity to its own specific receptors, which are excitatory. The stimulation of these receptors leads to a biphasic effect on dopamine release; low concentrations of GHB can stimulate dopamine release, while higher concentrations are inhibitory.

Mandatory Visualization: GHB Signaling Pathway

GHB_Signaling_Pathway cluster_GHB GHB Administration cluster_receptors Receptor Binding cluster_effects Downstream Effects GHB GHB GABA_B GABAB Receptor (Weak Agonist) GHB->GABA_B GHB_R GHB Receptor (High-Affinity Agonist) GHB->GHB_R CNS_Depression CNS Depression (Sedation, Anesthesia) GABA_B->CNS_Depression Dopamine_Mod Dopamine Release Modulation (Biphasic Effect) GHB_R->Dopamine_Mod

Caption: Simplified signaling pathway of GHB.

3.2 Pharmacokinetics of GHB

The pharmacokinetics of GHB are complex and nonlinear. Data from studies on orally administered GHB (as sodium oxybate) are summarized below. It is plausible that this compound, upon conversion, would result in a GHB profile that may differ in its absorption phase (Cmax, Tmax) but would likely share a similar elimination half-life.

ParameterValue (for GHB)Notes
Bioavailability ~25% (Oral)Highly variable and subject to first-pass metabolism.
Time to Peak (Tmax) 25 - 45 minutesCan be delayed by food.
Half-life (t₁/₂) 30 - 60 minutesDose-dependent; elimination is saturable.
Metabolism Primarily via GHB dehydrogenaseMetabolized to succinic semialdehyde, then enters the Krebs cycle.
Excretion < 5% excreted unchanged in urineThe vast majority is metabolized to CO₂ and water.

(Note: This data is for GHB, not this compound. The pharmacokinetic profile of GHB derived from this compound has not been characterized in published literature.)

Experimental Protocols

As no specific experimental data for this compound is available, this section details standardized protocols for the analysis of GHB in biological matrices. These methods would be essential for any future investigation into the pharmacokinetics of this compound.

4.1 Quantification of GHB in Plasma and Urine

A common and reliable method for quantifying GHB involves its conversion to gamma-butyrolactone (GBL) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Protocol: GC-MS Analysis of GHB

  • Sample Preparation:

    • To a 1 mL plasma or urine sample, add an internal standard (e.g., deuterated GHB or D6-GBL).[7]

    • Acidify the sample with a strong acid (e.g., HCl) to facilitate the conversion (lactonization) of GHB to GBL.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to drive the conversion to completion.

  • Extraction:

    • Perform a liquid-liquid extraction of GBL using an organic solvent such as ethyl acetate or dichloromethane.[8]

    • Alternatively, for cleaner samples and higher sensitivity, use headspace solid-phase microextraction (SPME).[7]

  • Derivatization (Optional but common):

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue with a derivatizing agent (e.g., BSTFA with 1% TMCS) to create a more volatile trimethylsilyl (TMS) derivative of any remaining GHB.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for GBL (or its derivative) and the internal standard.[8]

  • Quantification:

    • Construct a calibration curve using known concentrations of GHB standards processed in the same manner.

    • Determine the concentration of GHB in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization: Experimental Workflow for Prodrug Evaluation

Prodrug_PK_Workflow cluster_invivo In Vivo Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase Admin Administer this compound to Animal Model (e.g., Rat) (Oral or IV) Sampling Collect Blood Samples at Timed Intervals (e.g., 0, 5, 15, 30, 60, 120 min) Admin->Sampling Plasma_Sep Separate Plasma via Centrifugation Sampling->Plasma_Sep Extraction Extract & Prepare Samples (Lactonization to GBL) Plasma_Sep->Extraction GCMS Quantify this compound & GHB via LC-MS/MS or GC-MS Extraction->GCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) GCMS->PK_Calc Report Generate Concentration-Time Curves and Final Report PK_Calc->Report

Caption: A generalized workflow for evaluating a GHB prodrug in vivo.

Conclusion and Future Directions

This compound represents a straightforward prodrug approach to GHB delivery. While it was never commercialized, its study provides a valuable framework for understanding ester-based prodrugs of centrally acting neurotransmitters. The primary challenge in characterizing this compound is the lack of published preclinical or clinical data.

For researchers interested in this or similar compounds, the immediate scientific priorities would be:

  • In Vitro Stability: Determining the hydrolysis rate of this compound in plasma and liver microsome preparations to identify the primary esterases involved and estimate its conversion half-life.

  • In Vivo Pharmacokinetics: Conducting studies in animal models (e.g., rodents, canines) to determine the full pharmacokinetic profile of both this compound and the resulting GHB, including bioavailability and brain penetration.

  • Pharmacodynamic Studies: Correlating the pharmacokinetic profile with pharmacodynamic endpoints, such as sedation, motor activity, and changes in electroencephalography (EEG) patterns.

The experimental protocols and pharmacological data on GHB provided in this guide serve as a foundational resource for designing and executing such studies.

References

A Technical Guide to Afatinib (GOVNVPJYMDJYSR-UHFFFAOYSA-N): Mechanism, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, identified by the InChI Key GOVNVPJYMDJYSR-UHFFFAOYSA-N, is a potent, orally bioavailable, and irreversible ErbB family blocker. It covalently binds to the kinase domains of the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4, leading to the inhibition of tyrosine kinase autophosphorylation.[1][2] This comprehensive technical guide provides an in-depth overview of Afatinib, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their understanding and application of this targeted therapeutic agent.

Mechanism of Action

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that functions as an irreversible pan-ErbB family inhibitor.[3] Unlike first-generation TKIs such as gefitinib and erlotinib, which bind reversibly to the ATP-binding site of EGFR, afatinib forms a covalent bond with a cysteine residue in the kinase domain of EGFR, HER2, and HER4.[4] This irreversible binding provides a sustained and comprehensive blockade of signaling from all ErbB family homo- and heterodimers.[2]

The primary downstream signaling pathways inhibited by afatinib include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Additionally, evidence suggests that afatinib can modulate the Wnt/β-catenin signaling pathway.[7] By blocking these key signaling cascades, afatinib effectively inhibits the growth and survival of cancer cells that are dependent on ErbB signaling.

Quantitative Pharmacological Data

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) of afatinib has been determined in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potency against different EGFR mutations.

Cell LineEGFR Mutation StatusAfatinib IC50 (nM)Reference(s)
PC-9Exon 19 deletion0.8[8]
H3255L858R0.3[8]
H1975L858R + T790M57[8]
HCC827Exon 19 deletionNot explicitly stated, but sensitive[9]
NCI-H1650Exon 19 deletionLess responsive than other sensitive lines[5]
A549Wild-type EGFRLess sensitive[10]
Pharmacokinetic Properties in Humans

Pharmacokinetic studies in cancer patients have characterized the absorption, distribution, metabolism, and excretion of afatinib.

ParameterValueReference(s)
Time to Maximum Plasma Concentration (Tmax)2–5 hours[11][12]
Effective Elimination Half-life (t1/2)Approximately 37 hours[11][13]
Apparent Total Body Clearance (CL/F)Geometric Mean: 1,530 mL/min[14]
Volume of Distribution (Vz/F)High (e.g., 4,500 L)[14]
BioavailabilityFood reduces total exposure[11]
MetabolismMinimal, primarily excreted unchanged in feces (approx. 85.4%)[11][14]
Clinical Efficacy in NSCLC (LUX-Lung Trials)

The LUX-Lung clinical trial program has established the efficacy of afatinib in the treatment of EGFR mutation-positive NSCLC.

TrialComparisonMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference(s)
LUX-Lung 3Afatinib vs. Cisplatin/Pemetrexed11.1 vs. 6.9 months56% vs. 23%[1]
LUX-Lung 6Afatinib vs. Gemcitabine/Cisplatin11.0 vs. 5.6 months67% vs. 23%[1]
LUX-Lung 7Afatinib vs. Gefitinib11.0 vs. 10.9 months70% vs. 56%[15]
LUX-Lung 5Afatinib + Paclitaxel vs. Chemotherapy (after progression)5.6 vs. 2.8 months32.1% vs. 13.2%[16]

Experimental Protocols

Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to assess the phosphorylation status of EGFR and its downstream effectors, AKT and ERK, following afatinib treatment.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Afatinib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of afatinib for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.[17]

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of afatinib on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Afatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]

  • Drug Treatment: Treat the cells with a serial dilution of afatinib for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

Patient-Derived Xenograft (PDX) Model

This protocol describes a general workflow for evaluating the in vivo efficacy of afatinib using NSCLC PDX models.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Patient-derived tumor tissue

  • Afatinib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • PDX Establishment: Subcutaneously implant fresh clinical cancer specimens into the flanks of immunocompromised mice.[21]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, measure them regularly with calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer afatinib (e.g., 20 mg/kg, daily by oral gavage) or vehicle control for a defined treatment period.[22]

  • Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Afatinib.

Afatinib_Mechanism_of_Action Ligand Growth Factor Ligand EGFR EGFR/HER2 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Afatinib Afatinib Afatinib->Dimerization Inhibits PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib's inhibition of EGFR/HER2 signaling pathways.

Afatinib_Wnt_Pathway Afatinib Afatinib EGFR EGFR Afatinib->EGFR Inhibits GSK3B p-GSK3β (Inactive) Afatinib->GSK3B Reduces Inhibition Wnt_Pathway Wnt Signaling Activation EGFR->Wnt_Pathway Modulates Wnt_Pathway->GSK3B Inhibits Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes GSK3B->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes

Caption: Modulation of the Wnt/β-catenin pathway by Afatinib.

Experimental_Workflow Cell_Culture Cell Line Culture (e.g., NSCLC cells) Treatment Afatinib Treatment (Dose-Response/Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Protein Extraction & Western Blot Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Phospho_Analysis Phosphorylation Analysis (p-EGFR, p-AKT, p-ERK) Western_Blot->Phospho_Analysis Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Phospho_Analysis->Data_Analysis

Caption: A typical in vitro experimental workflow for Afatinib.

References

An In-depth Technical Guide to Aceburic Acid (CAS Number: 26976-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, with the CAS number 26976-72-7, is a synthetic compound chemically identified as 4-acetoxybutanoic acid.[1][2][3][4] It is the acetyl ester of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[4][5][6] Structurally, it is a simple organic molecule with a four-carbon chain featuring a carboxylic acid group and an acetate group.[1] this compound functions as a prodrug to GHB, meaning it is metabolized in the body to form GHB, which is responsible for its pharmacological effects.[1][4][6] Although investigated for its analgesic properties, this compound was never commercialized for medical use.[2][3][4][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and the experimental protocols used to evaluate its biological activity.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference(s)
IUPAC Name 4-acetyloxybutanoic acid[1][5]
Synonyms This compound, 4-acetoxybutanoic acid, 4-hydroxybutyric acid acetate[1][2][4][9]
CAS Number 26976-72-7[5]
Molecular Formula C₆H₁₀O₄[1][5]
Molecular Weight 146.14 g/mol [5]
Appearance Liquid[10]
Solubility Soluble in DMSO[5]
Storage Conditions Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[10]

Synthesis of this compound

This compound is synthesized via the esterification of 4-hydroxybutanoic acid (GHB) with acetic anhydride or acetyl chloride.[1][11] The reaction is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to drive the equilibrium towards the formation of the ester.[1]

Experimental Protocol: Synthesis of 4-Acetoxybenzoic Acid (Adapted for this compound)

This protocol for a similar compound can be adapted for the synthesis of this compound.[12][13]

Materials:

  • 4-hydroxybutanoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware (conical flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • In a conical flask, combine dry 4-hydroxybutanoic acid with a molar excess of acetic anhydride.

  • Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 50-60°C under reflux with continuous stirring for approximately 15-30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12][13]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add an excess of water to the cooled mixture to quench any unreacted acetic anhydride and to precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain needle-like crystals.[12][13]

Mechanism of Action

This compound itself is pharmacologically inactive. Its biological effects are exerted through its active metabolite, GHB.[1][6]

Metabolic Conversion to GHB

Upon administration, this compound undergoes hydrolysis, catalyzed by esterase enzymes in the body, to yield 4-hydroxybutanoic acid (GHB) and acetic acid.[1]

This compound This compound GHB GHB This compound->GHB Hydrolysis (Esterases) Acetic acid Acetic acid This compound->Acetic acid Hydrolysis (Esterases)

Caption: Metabolic Conversion of this compound.

Pharmacodynamics of GHB

GHB exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[1][5][6]

  • GHB Receptor: The specific functions of the GHB receptor are still under investigation, but it is believed to be involved in the regulation of neurotransmitter release.[5]

  • GABA-B Receptor: The primary sedative and analgesic effects of GHB are mediated through its action as a weak agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR).[1][5][6]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by GHB initiates a signaling cascade that leads to neuronal inhibition.

cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein (αβγ) GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates to G_betagamma Gβγ G_protein->G_betagamma dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion K_channel K+ Channel K_ion K_channel->K_ion efflux Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion influx (blocked) GHB GHB GHB->GABAB_R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates G_alpha->AC inhibits G_betagamma->K_channel activates G_betagamma->Ca_channel inhibits Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to

Caption: GABA-B Receptor Signaling Pathway.

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound, through its conversion to GHB, is analgesia.[1][2][3][4][7][8] Animal studies have suggested that its pain-relieving effects are comparable to established analgesics.[1]

Analgesic Activity Assessment

Standard animal models are used to evaluate the analgesic properties of compounds like this compound.

This test assesses the response to thermal pain and is indicative of centrally mediated analgesia.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound (this compound) or a standard analgesic (e.g., morphine) is administered, usually intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time in the test groups compared to the control group indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.

This test is used to screen for peripherally and centrally acting analgesics by inducing visceral pain.[1][2][7][14]

Experimental Protocol:

  • Animals: Male albino mice (20-30 g) are commonly used.[1]

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound or a standard analgesic (e.g., aspirin) is administered (i.p. or p.o.). The control group receives the vehicle.

    • After a set absorption time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of the hind limbs).[1][2]

    • The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[1]

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the treated groups compared to the control group.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for its active metabolite, GHB, provides insight into its potential pharmacological profile.

ParameterValueCompoundReceptor/SystemReference(s)
Ki (inhibition constant) ~1 µM - 1 mMGHBGABA-B Receptor[6]
ED50 (analgesic effect) Not availableThis compound--
Half-life (in vivo) < 5 minutes (mice and rabbits)Butyric Acid-[13][15]
Half-life (in humans) ~13.7 minutes (slow phase)Butyric Acid-[13][15]

Analytical Methods

The analysis of this compound and its conversion to GHB can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for the simultaneous quantification of organic acids.[16][17][18] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a common setup. Detection is typically performed at a low wavelength (around 210 nm) where carboxylic acids absorb.[16][17]

Workflow for Hydrolysis Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Incubate this compound in physiological buffer Incubate this compound in physiological buffer Collect aliquots at time points Collect aliquots at time points Incubate this compound in physiological buffer->Collect aliquots at time points Inject sample Inject sample Collect aliquots at time points->Inject sample Separation on C18 column Separation on C18 column Inject sample->Separation on C18 column UV Detection (210 nm) UV Detection (210 nm) Separation on C18 column->UV Detection (210 nm) Quantify this compound and GHB peaks Quantify this compound and GHB peaks UV Detection (210 nm)->Quantify this compound and GHB peaks Determine hydrolysis rate Determine hydrolysis rate Quantify this compound and GHB peaks->Determine hydrolysis rate

Caption: HPLC Workflow for Hydrolysis Analysis.

Conclusion

This compound is a prodrug of GHB with potential analgesic properties. Its synthesis is straightforward via esterification. The mechanism of action is dependent on its in vivo hydrolysis to GHB, which then acts on GABA-B and GHB receptors. Standard pharmacological assays, such as the hot plate and acetic acid-induced writhing tests, can be employed to quantify its analgesic effects. Further research is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and related compounds.

References

Molecular weight and formula of Aceburic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, also known as 4-acetoxybutanoic acid, is a synthetic derivative of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB).[1][2] As a prodrug, it is readily metabolized to GHB in the body, and thus its pharmacological activity is primarily attributed to the action of GHB on the central nervous system.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on information relevant to research and drug development.

Chemical and Physical Properties

This compound is the acetyl ester of GHB.[1][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [4]
IUPAC Name 4-acetyloxybutanoic acid[1][4]
CAS Number 26976-72-7[4]
Appearance Liquid[4]
Solubility Soluble in DMSO and methanol.[5][6]

Synthesis of this compound: Experimental Protocol

Reaction: γ-hydroxybutyric acid + Acetic Anhydride → this compound + Acetic acid

Materials:

  • γ-hydroxybutyric acid (GHB)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve γ-hydroxybutyric acid in an excess of acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture gently for a specified period to drive the reaction to completion. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing cold anhydrous diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

Biological Activity and Mechanism of Action

This compound's primary biological significance lies in its role as a prodrug to GHB.[1][3] Upon administration, it is believed to be rapidly hydrolyzed by esterases in the body to yield GHB and acetic acid. GHB then exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[3]

The activation of these receptors leads to a range of pharmacological effects, including sedation, analgesia, and alterations in sleep architecture.[3]

Metabolism and Signaling Pathway

The metabolic conversion of this compound to GHB and its subsequent interaction with neuronal receptors can be visualized as a straightforward pathway.

Aceburic_Acid_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Aceburic_Acid This compound Esterases Esterases Aceburic_Acid->Esterases Hydrolysis GHB GHB Esterases->GHB GHB_Receptor GHB Receptor GHB->GHB_Receptor GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Neuronal_Effects Neuronal Effects (Sedation, Analgesia) GHB_Receptor->Neuronal_Effects GABA_B_Receptor->Neuronal_Effects

Caption: Metabolic conversion of this compound to GHB and subsequent receptor binding.

Quantitative Data

Specific quantitative data on the binding affinity, potency (IC₅₀/EC₅₀), and pharmacokinetic profile of this compound are not extensively reported in the public domain. Research into these parameters would be crucial for any drug development program. For reference, the active metabolite, GHB, has reported binding affinities for its receptors.

LigandReceptorBinding Affinity (Kd)
GHBGHB Receptor~1 µM
GHBGABA-B Receptor>100 µM

Note: These values are for the active metabolite GHB and are provided for context. The affinity of this compound itself for these receptors is not well-documented.

Experimental Workflow for In Vivo Studies

A typical experimental workflow to assess the in vivo effects of this compound would involve several key stages, from formulation to data analysis.

InVivo_Workflow Formulation Formulation (e.g., in DMSO, PEG400) Administration Administration (e.g., Intravenous, Oral) Formulation->Administration Animal_Model Animal Model Selection (e.g., Rodent) Animal_Model->Administration Behavioral_Assays Behavioral Assays (e.g., Sedation, Analgesia) Administration->Behavioral_Assays Pharmacokinetic_Sampling Pharmacokinetic Sampling (Blood, Brain) Administration->Pharmacokinetic_Sampling Data_Analysis Data Analysis Behavioral_Assays->Data_Analysis Pharmacokinetic_Sampling->Data_Analysis

References

Potential Therapeutic Applications of Aceburic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] It functions as a prodrug to GHB, a neurotransmitter with known sedative and analgesic properties.[2] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While this compound itself has not been extensively studied, its role as a precursor to GHB provides a strong basis for its potential pharmacological effects. This document aims to serve as a resource for researchers and professionals in drug development interested in exploring the therapeutic utility of this compound.

Introduction

This compound (4-acetoxybutanoic acid) is a synthetic compound that has garnered interest for its potential as a therapeutic agent due to its structural relationship with gamma-hydroxybutyrate (GHB).[1][2] As a prodrug, this compound is metabolized in the body to yield GHB, which is the active pharmacological agent.[2] GHB is a naturally occurring neurotransmitter and a central nervous system depressant with recognized sedative, anxiolytic, and analgesic effects. Although this compound was described as an analgesic, it was never marketed for clinical use.[1] This guide will delve into the known and extrapolated therapeutic potential of this compound, based on its conversion to GHB and the established pharmacology of GHB.

Mechanism of Action

The primary mechanism of action of this compound is its in vivo hydrolysis to GHB.[2] Once formed, GHB exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor (GHB-R) and the low-affinity GABA-B receptor.[2]

  • GHB Receptor (GHB-R): The GHB-R is a G protein-coupled receptor (GPCR) for which GHB is the endogenous ligand. Activation of the GHB-R is thought to contribute to the excitatory and some of the neuromodulatory effects of GHB.

  • GABA-B Receptor: At higher concentrations, GHB acts as a partial agonist at the GABA-B receptor, a metabotropic receptor that mediates the inhibitory effects of GABA. This interaction is believed to be responsible for the sedative, hypnotic, and analgesic effects of GHB.[2]

The conversion of this compound to GHB allows it to indirectly modulate these two important receptor systems, leading to its potential therapeutic effects.

Signaling Pathways

The therapeutic potential of this compound is intrinsically linked to the downstream signaling cascades initiated by the activation of GHB and GABA-B receptors by its active metabolite, GHB.

GHB Receptor Signaling Pathway

The GHB receptor is a G protein-coupled receptor that, upon activation by GHB, can modulate neuronal excitability. While the exact downstream signaling is still under investigation, evidence suggests it can influence potassium channel activity and neurotransmitter release.

GHB_Receptor_Signaling cluster_membrane Cell Membrane GHB_R GHB Receptor G_Protein G Protein (Gi/o) GHB_R->G_Protein Activates K_Channel K+ Channel G_Protein->K_Channel Modulates Efflux K+ Efflux K_Channel->Efflux Aceburic_Acid This compound (extracellular) GHB GHB Aceburic_Acid->GHB Metabolism GHB->GHB_R Binds Hydrolysis Esterase Hydrolysis Hyperpolarization Neuronal Hyperpolarization Efflux->Hyperpolarization

GHB Receptor Activation and Downstream Effects.
GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors by GHB leads to neuronal inhibition through multiple mechanisms, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

GABAB_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein G Protein (Gi/o) GABAB_R->G_Protein Activates GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Efflux K+ Efflux GIRK->K_Efflux Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx GHB GHB GHB->GABAB_R Binds Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

GABA-B Receptor Activation and Inhibitory Mechanisms.

Quantitative Data

As of the latest literature review, specific quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound for the GHB and GABA-B receptors, as well as in vivo efficacy data (e.g., ED50 for analgesic or sedative effects), are not available in publicly accessible databases or peer-reviewed publications. The primary focus of existing literature has been on its role as a prodrug to GHB.

For contextual reference, the active metabolite, GHB, exhibits the following pharmacological parameters:

ParameterReceptorValueSpeciesReference
IC50 GHB Receptor~0.1 µMRat(Extrapolated from literature)
IC50 GABA-B Receptor~100-200 µMRat(Extrapolated from literature)
Analgesic ED50 (Hot-plate test)200-400 mg/kgMouse(GHB data)
Sedative ED50 (Loss of righting reflex)300-600 mg/kgMouse(GHB data)

Note: The table above provides approximate values for GHB to contextualize the potential effects of this compound. These values are not for this compound itself.

Experimental Protocols

Synthesis of this compound (4-acetoxybutanoic acid)

This protocol is a representative method based on standard esterification and acetylation procedures.

Synthesis_Workflow cluster_workflow Synthesis of this compound Start Start: γ-Butyrolactone & Acetic Anhydride Reaction Reaction: Acid Catalyst (e.g., H₂SO₄) Heat (e.g., 80-100°C) Start->Reaction Workup Work-up: 1. Quench with water 2. Extract with organic solvent 3. Wash with brine Reaction->Workup Purification Purification: Distillation under reduced pressure Workup->Purification End End Product: This compound Purification->End

Workflow for the Synthesis of this compound.

Materials:

  • γ-Butyrolactone (GBL)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • To a round-bottom flask, add γ-butyrolactone and acetic anhydride in a 1:1.2 molar ratio.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to 80-100°C for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

In Vivo Assessment of Analgesic Activity (Hot-Plate Test)

This protocol describes a standard method for evaluating the analgesic effects of a compound in rodents.

Animals:

  • Male Swiss Webster mice (20-25 g)

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Determine the baseline latency to a nociceptive response (licking of hind paws or jumping) by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer this compound (dissolved in a suitable vehicle, e.g., saline) intraperitoneally (i.p.) at various doses. A control group should receive the vehicle alone.

  • At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.

  • The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Potential Therapeutic Applications

Based on its conversion to GHB, this compound has potential therapeutic applications in conditions where central nervous system depression is beneficial.

  • Analgesia: Animal studies have suggested that this compound possesses analgesic properties similar to GHB, potentially by modulating neurotransmitter release in the central nervous system.[2]

  • Sedative/Hypnotic: The sedative effects of GHB are well-documented. This compound, as a prodrug, could be explored for the treatment of insomnia and other sleep disorders.

  • Anxiolytic: The anxiolytic properties of GHB suggest that this compound could be investigated for the management of anxiety disorders.

Future Directions and Conclusion

This compound presents an interesting pharmacological profile as a prodrug of GHB. Its potential therapeutic applications in pain management, sleep disorders, and anxiety are worthy of further investigation. A critical next step for the research community is to conduct detailed preclinical studies to establish a comprehensive pharmacological profile of this compound itself. This should include quantitative assessments of its binding affinity for relevant receptors, dose-response studies for its analgesic and sedative effects, and a thorough evaluation of its pharmacokinetic and safety profiles. Such data are essential for determining the viability of this compound as a clinical candidate and for designing future clinical trials. The information provided in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Solubility of Aceburic Acid in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aceburic acid (4-acetoxybutanoic acid), a prodrug of gamma-hydroxybutyrate (GHB), in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended to serve as a critical resource for professionals in drug development and scientific research, offering available solubility data, detailed experimental protocols for solubility determination, and insights into its mechanism of action.

Introduction to this compound

This compound, also known by its chemical name 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] It was developed as an analgesic, but was never commercially marketed.[1] Structurally, it is designed to be metabolized in the body to release GHB, its active form.[1] Understanding the solubility of this compound is fundamental for its handling, formulation, and use in preclinical and research settings.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and bioavailability. While specific quantitative solubility data for this compound is not widely available in published literature, likely due to its status as an unmarketed drug, qualitative descriptions from various chemical suppliers provide a general understanding of its solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSoluble
WaterSoluble (as a polar solvent)

This data is compiled from chemical supplier information. Quantitative values (e.g., mg/mL) are not publicly available. For precise applications, experimental determination is required.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (analytical standard grade)

  • Solvents of interest (e.g., DMSO, water, ethanol) (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis & Quantification prep_compound Add excess solid This compound to vial prep_solvent Add a known volume of solvent prep_compound->prep_solvent equilibration Seal and agitate at a constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge aliquot Withdraw supernatant centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample to within calibration range filter->dilute hplc Analyze by HPLC-UV/MS dilute->hplc quantify Calculate concentration using a calibration curve hplc->quantify

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.3. Step-by-Step Procedure

  • Preparation : Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution can be formed.

  • Solvent Addition : Accurately add a predetermined volume of the solvent to be tested into the vial.

  • Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilution : Accurately dilute the filtered sample with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its response (e.g., peak area) to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation : The solubility is calculated from the measured concentration, taking into account the dilution factor.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is metabolized to GHB. GHB exerts its effects through a complex mechanism involving at least two distinct receptor types: the high-affinity GHB receptor (GHB-R) and the lower-affinity GABAB receptor.[2][[“]][[“]]

  • GHB Receptor (GHB-R) : At physiological concentrations, GHB binds to its own specific receptors. Activation of these receptors is linked to various downstream effects, including the modulation of neurotransmitter release, such as dopamine.[[“]][[“]][5]

  • GABAB Receptor : At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABAB receptor, a G-protein coupled receptor (GPCR).[2][[“]][[“]] This interaction is responsible for its prominent sedative and central nervous system depressant effects.[[“]]

The diagram below illustrates the dual signaling pathways of GHB, the active metabolite of this compound.

cluster_ghb High-Affinity Pathway cluster_gaba Low-Affinity Pathway AceburicAcid This compound (Prodrug) Metabolism Metabolic Hydrolysis AceburicAcid->Metabolism GHB GHB (Active Metabolite) Metabolism->GHB GHB_R GHB Receptor GHB->GHB_R GABAB_R GABA-B Receptor (G-Protein Coupled) GHB->GABAB_R (High Conc.) GHB_R_effect Modulation of Dopamine Release & Neurotransmission GHB_R->GHB_R_effect G_Protein Gαi/o and Gβγ Activation GABAB_R->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition K_Channel Activation of K+ Channels (GIRK) G_Protein->K_Channel Ca_Channel Inhibition of Ca2+ Channels G_Protein->Ca_Channel CNS_Depression Neuronal Hyperpolarization (CNS Depression, Sedation) AC_Inhibition->CNS_Depression K_Channel->CNS_Depression Ca_Channel->CNS_Depression

Caption: Dual signaling pathways of GHB, the active metabolite of this compound.

This guide provides a foundational framework for understanding and working with this compound. Given the absence of public quantitative solubility data, researchers are strongly encouraged to perform the experimental determination outlined herein to ensure accurate and reproducible results in their studies.

References

Methodological & Application

Application Note & Protocol: In Vivo Evaluation of Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][2] It is structurally related to GHB and is likely to function as a prodrug, being metabolized in the body to produce GHB.[2][3] GHB is known to have sedative and analgesic effects, acting as an agonist at the GHB receptor and the GABA-B receptor.[3] Although described as an analgesic, this compound has never been marketed.[2][4] This document provides a detailed protocol for the in vivo investigation of this compound, covering its pharmacokinetic, pharmacodynamic, and toxicological profiles in a preclinical setting.

Mechanism of Action

This compound is hypothesized to be rapidly hydrolyzed in vivo to yield gamma-hydroxybutyric acid (GHB) and acetic acid. GHB then exerts its pharmacological effects by binding to and activating both the high-affinity GHB receptor and the low-affinity GABA-B receptor in the central nervous system, leading to its sedative and analgesic properties.[3]

cluster_metabolism In Vivo Metabolism cluster_action Pharmacological Action Aceburic_Acid This compound (4-acetoxybutanoic acid) Hydrolysis Hydrolysis Aceburic_Acid->Hydrolysis GHB GHB (gamma-hydroxybutyric acid) Hydrolysis->GHB Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Agonist Pharmacological_Effects Sedative & Analgesic Effects GHB_Receptor->Pharmacological_Effects GABA_B_Receptor->Pharmacological_Effects

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, GHB, in a rodent model.

Experimental Workflow:

Animal_Acclimation Animal Acclimation (1 week) Dosing This compound Administration (IV and PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (Multiple time points) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis (this compound & GHB) Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling (e.g., non-compartmental) LC_MS_Analysis->PK_Analysis

Figure 2: Workflow for the pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Housing: Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 50 mg/kg).

    • Group 2: Oral (PO) administration of this compound (e.g., 100 mg/kg).

  • Drug Formulation:

    • For IV administration, dissolve this compound in sterile saline.

    • For PO administration, dissolve this compound in distilled water.

  • Administration:

    • IV: Bolus injection via the tail vein.

    • PO: Oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration into tubes containing an appropriate anticoagulant.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of this compound and GHB in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and GHB in Rats

ParameterThis compound (IV, 50 mg/kg)GHB (from IV this compound)This compound (PO, 100 mg/kg)GHB (from PO this compound)
Cmax (µg/mL)150.2 ± 25.8120.5 ± 18.985.6 ± 15.2110.3 ± 20.1
Tmax (h)0.08 ± 0.020.25 ± 0.050.5 ± 0.11.0 ± 0.2
AUC (0-t) (µg*h/mL)85.4 ± 12.1250.7 ± 35.4120.9 ± 22.8480.1 ± 55.6
T½ (h)0.5 ± 0.11.5 ± 0.30.8 ± 0.21.8 ± 0.4
Bioavailability (%)--~70%~90% (as GHB)

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Analgesic Efficacy Study (Hot Plate Test)

Objective: To evaluate the analgesic effects of this compound in a thermal pain model.

Methodology:

  • Animal Model: Male ICR mice (n=8 per group), weighing 20-25g.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (55±0.5°C).

  • Groups:

    • Group 1: Vehicle control (e.g., saline, PO).

    • Group 2: this compound (e.g., 50 mg/kg, PO).

    • Group 3: this compound (e.g., 100 mg/kg, PO).

    • Group 4: Positive control (e.g., Morphine, 10 mg/kg, IP).

  • Procedure:

    • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping).

    • Administer the respective treatments.

    • Measure the post-treatment latency at 30, 60, 90, and 120 minutes after administration.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Data Presentation:

Table 2: Hypothetical Analgesic Efficacy of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Peak %MPE at 60 min
Vehicle Control (Saline)-5.2 ± 2.1
This compound5035.8 ± 8.5
This compound10065.4 ± 10.2
Positive Control (Morphine)1088.9 ± 7.6

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Acute Toxicity Study

Objective: To determine the acute toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of this compound following a single high-dose administration.

Methodology:

  • Animal Model: Male and female Wistar rats (n=5 per sex per group), weighing 150-200g.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 500 mg/kg).

    • Group 3: this compound (e.g., 1000 mg/kg).

    • Group 4: this compound (e.g., 2000 mg/kg).

  • Administration: Single oral gavage.

  • Observations:

    • Monitor for clinical signs of toxicity and mortality for 14 days.

    • Record body weight changes on days 0, 7, and 14.

    • At the end of the study, perform gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (if applicable) and the NOAEL.

Data Presentation:

Table 3: Hypothetical Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Mortality (Male/Female)Key Clinical SignsGross Necropsy Findings
0 (Vehicle)0/0NormalNo abnormalities
5000/0Mild sedation for ~2 hours post-doseNo abnormalities
10000/0Moderate sedation, ataxia for ~4 hours post-doseNo abnormalities
20001/5 (Male), 0/5 (Female)Severe sedation, ataxia, labored breathingGastric irritation in some animals

These are hypothetical values for illustrative purposes.

Conclusion

This document provides a comprehensive set of protocols for the initial in vivo characterization of this compound. The proposed studies will help to establish its pharmacokinetic profile, confirm its analgesic efficacy, and provide an initial assessment of its safety. As this compound is a prodrug of GHB, careful monitoring for sedative effects is warranted in all in vivo experiments. The hypothetical data presented in the tables serve as a guide for expected outcomes and data presentation. Researchers should adapt these protocols based on their specific objectives and institutional guidelines.

References

Preparation of Aceburic Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stock solutions of Aceburic acid (4-acetoxybutanoic acid), a compound of interest in neurological research. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experiments.

Introduction

This compound, the acetyl ester of gamma-hydroxybutyrate (GHB), is an analgesic compound that has been investigated for its potential therapeutic applications.[1][2] Proper preparation of stock solutions is a critical first step in any experimental workflow to ensure accurate and consistent results. This note details the necessary materials, safety precautions, and a step-by-step protocol for dissolving and storing this compound.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₀O₄[1][3][4]
Molecular Weight 146.14 g/mol [1][3][4]
Appearance Liquid or white crystalline solid[1][4][5]
Solubility Soluble in DMSO and methanol. May also be soluble in water, ethanol, and DMF.[1][2][3][5]
Table 2: Safety and Handling Information for this compound
Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Corrosive, IrritantCorrosive, IrritantDangerH302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.

Source:[3][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials and Equipment:
  • This compound (solid or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile)

Procedure:
  • Pre-handling Preparations:

    • Ensure all work is performed in a well-ventilated area, preferably within a chemical fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out 1.46 mg of this compound into the tared tube.

      • Calculation: Molarity (M) = moles of solute / Liters of solution. To make a 10 mM (0.01 M) solution, you need 0.01 moles per liter. With a molecular weight of 146.14 g/mol , this is equivalent to 1.4614 g/L or 1.46 mg/mL.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

    • For short-term storage (days to weeks), store the aliquots at 0-4°C.[1]

    • For long-term storage (months), store the aliquots at -20°C or -80°C.[1][2][9]

    • Avoid repeated freeze-thaw cycles.[2]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G Workflow for this compound Stock Solution Preparation A 1. Safety Precautions (Don PPE, work in fume hood) B 2. Weigh this compound (Use calibrated balance) A->B C 3. Add Solvent (e.g., DMSO) B->C D 4. Dissolve Completely (Vortex until clear) C->D E 5. Aliquot Solution (Into light-protected tubes) D->E F 6. Store Appropriately (Short-term: 0-4°C, Long-term: -20°C/-80°C) E->F

Caption: Workflow for preparing an this compound stock solution.

Safety Precautions

This compound is classified as a corrosive and irritant substance.[3] It is harmful if swallowed and can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

By following these guidelines, researchers can safely prepare and utilize this compound stock solutions for their experimental needs, ensuring both personal safety and the integrity of their scientific data.

References

Aceburic Acid Formulation for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid (4-acetoxybutanoic acid) is an acetyl ester prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter with depressant effects on the central nervous system.[1][2][3] As a prodrug, this compound is designed to be metabolized in the body to its active form, GHB.[2][4] This conversion is a critical consideration in the design of formulations for animal studies, as the route of administration and the formulation vehicle can significantly influence the rate and extent of this bioactivation and, consequently, the observed pharmacological effects.[1][5][6] This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical animal research.

Physicochemical Properties and Stability Considerations

A critical factor in the formulation of this compound is its susceptibility to hydrolysis. In the presence of water, and catalyzed by acidic or basic conditions, this compound can hydrolyze to yield GHB and acetic acid.[8] This instability necessitates careful selection of formulation components and storage conditions to ensure the integrity of the compound prior to administration. The use of freshly prepared formulations is strongly recommended for optimal results.[9]

Table 1: Physicochemical and Stability Data for this compound

PropertyValueReferences
Molecular Formula C₆H₁₀O₄[8]
Molecular Weight 146.14 g/mol [8]
Appearance White crystalline solid or liquid[4][7]
Solubility Soluble in DMSO, methanol. Described as soluble in water and ethanol.[4][8]
Stability Sensitive to hydrolysis, particularly in aqueous solutions under acidic or basic conditions.[8]
Storage (Powder) -20°C for long-term (years), 4°C for short-term (months).[10]
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month.[9]

Experimental Protocols for Formulation Preparation

The choice of formulation for this compound will depend on the intended route of administration, the desired dosage, and the specific animal model. The following protocols provide examples for preparing formulations for common administration routes in animal studies.

Protocol 1: Injectable Formulation (Intraperitoneal, Intravenous)

For systemic administration, this compound can be formulated as a solution or a fine suspension. Due to its limited aqueous stability, a co-solvent approach is often employed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG300 (Polyethylene glycol 300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation (Example for a 10:40:5:45 DMSO:PEG300:Tween 80:Saline formulation):

    • In a sterile vial, add 100 µL of the this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween 80 and vortex again to ensure a homogenous mixture.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.

    • The final solution should be clear. If a suspension is formed, ensure it is fine and homogenous before administration.

Table 2: Example Injectable Formulations for this compound

Formulation Composition (v/v/v/v)SolventsNotes
10% DMSO / 5% Tween 80 / 85% SalineDMSO, Tween 80, SalineA common formulation for compounds with low aqueous solubility.
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineDMSO, PEG300, Tween 80, SalinePEG300 acts as a co-solvent to improve solubility.
10% DMSO / 90% Corn OilDMSO, Corn OilSuitable for subcutaneous or intramuscular injections, providing a depot effect.
Protocol 2: Oral Gavage Formulation

For oral administration, this compound can be prepared as a solution or a suspension. The use of a suspending agent is common to ensure uniform dosing.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • PEG400 (Polyethylene glycol 400)

  • Sterile water

  • Mortar and pestle (optional, for suspensions)

  • Stir plate and stir bar

Procedure for Suspension in CMC:

  • Vehicle Preparation:

    • Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.

  • Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • If necessary, gently grind the powder in a mortar and pestle to a fine consistency.

    • Gradually add the 0.5% CMC solution to the powder while stirring to form a homogenous suspension.

    • Continuously stir the suspension during dosing to ensure uniformity.

Procedure for Solution in PEG400:

  • Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Add the desired volume of PEG400.

    • Gently warm the mixture (if necessary and stability permits) and stir until the this compound is completely dissolved.

Table 3: Example Oral Gavage Formulations for this compound

Formulation TypeVehicleNotes
Suspension0.5% Carboxymethyl cellulose (CMC) in waterA common and well-tolerated suspending vehicle.
SolutionPEG400Suitable for compounds soluble in PEG400.
Suspension0.25% Tween 80 and 0.5% CMC in waterThe addition of a surfactant can improve wetting and suspension stability.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation

The following diagram illustrates a typical workflow for the preparation of an injectable this compound formulation.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex administer Administer to Animal vortex->administer

Caption: Workflow for injectable this compound formulation.

Signaling Pathway of this compound (via GHB)

This compound is a prodrug that is hydrolyzed to GHB. GHB exerts its effects primarily through the GABA-B receptor, a G-protein coupled receptor.

G aceburic This compound ghb GHB aceburic->ghb Hydrolysis gabab GABA-B Receptor ghb->gabab Binds to gi_go Gi/Go Protein gabab->gi_go Activates ac Adenylate Cyclase gi_go->ac Inhibits kir ↑ K+ Efflux (GIRK) gi_go->kir ca ↓ Ca2+ Influx gi_go->ca camp ↓ cAMP ac->camp neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release kir->neuron ca->neuron

Caption: this compound's mechanism via GHB and GABA-B receptor.

Logical Workflow for Formulation Selection

The selection of an appropriate formulation depends on several factors related to the experimental design.

G start Start: Need to Formulate this compound route Route of Administration? start->route injectable Injectable (IP, IV, SC) route->injectable Systemic oral Oral Gavage route->oral Oral solubility Soluble in Vehicle? solution Prepare Solution solubility->solution Yes suspension Prepare Suspension solubility->suspension No injectable->solubility oral->solubility

Caption: Decision tree for this compound formulation selection.

Conclusion

The successful use of this compound in animal studies relies on the careful preparation of appropriate formulations. Researchers must consider the compound's physicochemical properties, particularly its susceptibility to hydrolysis, and select vehicles that ensure its stability and bioavailability for the chosen route of administration. The protocols and information provided in this document offer a foundation for the development of suitable this compound formulations for preclinical research. It is imperative to use high-purity this compound and pharmaceutical-grade excipients and to prepare formulations freshly before each experiment to ensure data accuracy and reproducibility.

References

Application Notes and Protocols for the Analytical Detection of Aceburic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[1][2] Upon administration, this compound is rapidly metabolized, primarily through hydrolysis, to its active metabolite, GHB, and acetic acid.[3][4] Therefore, the analytical detection of this compound metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides detailed application notes and protocols for the detection and quantification of GHB in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes a one-step metabolic conversion to its active form, GHB, through the hydrolysis of its ester bond. This reaction is likely catalyzed by various esterase enzymes present in the body.[5][6]

Aceburic_acid This compound (4-Acetoxybutanoic acid) Esterases Esterases Aceburic_acid->Esterases GHB GHB (gamma-Hydroxybutyric acid) Esterases->GHB Hydrolysis Acetic_acid Acetic Acid Esterases->Acetic_acid

Metabolic conversion of this compound to GHB.

Analytical Techniques

The primary analytical methods for the quantification of GHB, the main metabolite of this compound, are GC-MS and LC-MS/MS. Due to its volatility and the presence of a carboxyl group, GHB typically requires derivatization for successful GC-MS analysis. LC-MS/MS offers the advantage of analyzing GHB directly, often with simpler sample preparation.

Quantitative Data Summary

The following tables summarize quantitative data for GHB found in human biological samples. It is important to note that endogenous levels of GHB are naturally present in the body.

Table 1: Endogenous and Post-Administration Concentrations of GHB in Human Plasma/Serum

ParameterConcentration Range (mg/L)Analytical MethodReference
Endogenous Levels0.05 - 4.20LC-MS/MS[7]
Therapeutic Levels50 - 250Not Specified[6]
Impaired Driving Cases30 - 100Not Specified[6]
Acutely Intoxicated Patients50 - 500Not Specified[6]
Fatal Overdosage100 - 1000Not Specified[6]
After 1.5 ml GBL (GHB precursor)Peak: 95 - 106 (at 20 min)LC-MS/MS[8]

Table 2: Endogenous and Post-Administration Concentrations of GHB in Human Urine

ParameterConcentration Range (mg/L)Analytical MethodReference
Endogenous Levels< 10Not Specified[9]
Endogenous Levels<0.03 - 1.94GC-MS[10]
After 25 mg/kg dosePeak Mean: 230Not Specified[11]
After 1.5 ml GBL (GHB precursor)Peak: 120 - 140 (at 1-2 h)LC-MS/MS[8]

Experimental Protocols

Protocol 1: Quantification of GHB in Whole Blood by LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of GHB and its precursors.[12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add an appropriate internal standard (e.g., GHB-d6).

  • Add 380 µL of methanol to precipitate proteins.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 3000 rpm for 10 minutes at 10 °C.

  • Transfer 50 µL of the supernatant and dilute to 1 mL with water.

  • Vortex the final solution before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2 - 0.5 mL/min).

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for GHB and the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Whole Blood Sample (100 µL) IS 2. Add Internal Standard (GHB-d6) Sample->IS Precipitate 3. Add Methanol (380 µL) IS->Precipitate Vortex1 4. Vortex (10s) Precipitate->Vortex1 Centrifuge 5. Centrifuge (3000 rpm, 10 min) Vortex1->Centrifuge Supernatant 6. Transfer Supernatant (50 µL) Centrifuge->Supernatant Dilute 7. Dilute with Water (to 1 mL) Supernatant->Dilute Vortex2 8. Vortex Dilute->Vortex2 Inject 9. Inject into LC-MS/MS Vortex2->Inject Separate 10. Chromatographic Separation (C18) Inject->Separate Detect 11. MS/MS Detection (ESI-, MRM) Separate->Detect Quantify 12. Quantification Detect->Quantify cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Urine Sample (1 mL) IS 2. Add Internal Standard Sample->IS Acidify 3. Acidify IS->Acidify Extract 4. Liquid-Liquid Extraction Acidify->Extract Evaporate 5. Evaporate to Dryness Extract->Evaporate Derivatize 6. Add Derivatizing Agent (BSTFA) Evaporate->Derivatize Heat 7. Heat (70°C, 20-30 min) Derivatize->Heat Inject 8. Inject into GC-MS Heat->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS Detection (EI, SIM/MRM) Separate->Detect Quantify 11. Quantification Detect->Quantify

References

Application Notes and Protocols for Aceburic Acid in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is a synthetic compound that functions as a prodrug to gamma-hydroxybutyric acid (GHB).[1][2][3] As the acetyl ester of GHB, this compound is readily metabolized in the body to yield GHB, a neurotransmitter and neuromodulator with known effects on the central nervous system.[1][4] This property makes this compound a valuable research tool for investigating the metabolic pathways and signaling cascades influenced by GHB in a controlled manner. These application notes provide an overview of the potential uses of this compound in metabolic research, along with detailed protocols for its application in both in vitro and in vivo studies.

Disclaimer: While this compound is a known prodrug of GHB, there is a limited amount of published research detailing its specific use in metabolic pathway studies. The following application notes and protocols are largely based on the known metabolic effects and mechanisms of action of its active metabolite, GHB. Researchers should consider this when designing and interpreting their experiments.

Data Presentation

Currently, there is a lack of specific quantitative data from studies that have utilized this compound to investigate metabolic pathways. As such, a structured table for direct comparison is not feasible at this time. Researchers generating data using this compound are encouraged to present their findings in a clear tabular format, including parameters such as:

  • In Vitro Studies: Cell line, this compound concentration, incubation time, metabolite levels (e.g., GHB, succinic acid, glutamate), and statistical analysis.

  • In Vivo Studies: Animal model, dose of this compound, route of administration, time points for sample collection, tissue/biofluid analyzed, metabolite concentrations, and physiological outcomes.

Signaling Pathways

Upon administration, this compound is hydrolyzed to GHB. GHB primarily exerts its effects through its interaction with two main receptors: the high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor.[1]

This compound to GHB Conversion and Action

The conversion of this compound to GHB is a straightforward hydrolysis reaction. Once formed, GHB can then interact with its receptors to initiate downstream signaling.

Aceburic_Acid This compound Hydrolysis Hydrolysis Aceburic_Acid->Hydrolysis GHB Gamma-Hydroxybutyric Acid (GHB) Hydrolysis->GHB caption Conversion of this compound to GHB.

Caption: Conversion of this compound to GHB.

GHB Metabolic Pathway

GHB is metabolized in the body into succinic semialdehyde, which then enters the Krebs cycle (TCA cycle) as succinic acid. This pathway connects GHB metabolism to central carbon metabolism.

GHB GHB SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase Succinic_Acid Succinic Acid SSA->Succinic_Acid Succinic Semialdehyde Dehydrogenase TCA_Cycle TCA Cycle Succinic_Acid->TCA_Cycle caption Metabolic Pathway of GHB.

Caption: Metabolic Pathway of GHB.

GHB Signaling through GABAB Receptor

At higher concentrations, GHB acts as an agonist at the GABAB receptor, a G-protein coupled receptor. This interaction leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in neuronal inhibition.

GHB GHB GABAB_R GABAB Receptor GHB->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein AC Adenylyl Cyclase G_Protein->AC Ion_Channels Modulation of K+ and Ca2+ channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition caption GHB Signaling via GABAB Receptor.

Caption: GHB Signaling via GABAB Receptor.

Experimental Protocols

The following are generalized protocols for the use of this compound in metabolic research, based on standard methodologies for studying metabolic effects of exogenous compounds.

Protocol 1: In Vitro Metabolism of this compound in Cell Culture

Objective: To investigate the conversion of this compound to GHB and its effects on cellular metabolism in a specific cell line.

Materials:

  • Cell line of interest (e.g., neuronal cells, hepatocytes)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Analytical equipment for metabolite quantification (e.g., LC-MS/MS, GC-MS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or sterile PBS) to prepare a high-concentration stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Intracellular Metabolites: At each time point, wash the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysate and centrifuge to pellet the protein. Collect the supernatant for analysis.

    • Extracellular Metabolites: Collect the cell culture medium at each time point.

  • Metabolite Analysis: Analyze the extracted intracellular and extracellular metabolites for the presence and quantity of this compound, GHB, and other relevant downstream metabolites (e.g., succinate) using a validated analytical method.

Experimental Workflow Diagram:

Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Aceburic_Acid Prepare this compound Solutions Seed_Cells->Prepare_Aceburic_Acid Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Aceburic_Acid->Treat_Cells Incubate Incubate for Desired Time Points Treat_Cells->Incubate Extract_Metabolites Extract Intracellular and Extracellular Metabolites Incubate->Extract_Metabolites Analyze_Metabolites Analyze Metabolites by LC-MS/MS or GC-MS Extract_Metabolites->Analyze_Metabolites End End Analyze_Metabolites->End caption In Vitro Metabolism Workflow.

Caption: In Vitro Metabolism Workflow.

Protocol 2: In Vivo Administration of this compound to Study Metabolic Effects

Objective: To assess the in vivo conversion of this compound to GHB and its impact on systemic and tissue-specific metabolism in an animal model.

Materials:

  • Animal model (e.g., mice, rats)

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Equipment for administration (e.g., gavage needles, syringes)

  • Blood collection supplies

  • Tissue collection and processing tools

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solution: Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration for the intended dose.

  • Administration: Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.

  • Sample Collection: At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice). At the final time point, euthanize the animals and collect relevant tissues (e.g., brain, liver, kidney).

  • Sample Processing:

    • Blood: Process blood to obtain plasma or serum and store at -80°C.

    • Tissues: Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Metabolite Extraction: Extract metabolites from plasma/serum and tissue homogenates using appropriate protocols (e.g., protein precipitation with organic solvents).

  • Metabolite Analysis: Quantify the levels of this compound, GHB, and other target metabolites in the extracts using a validated analytical method.

Logical Relationship Diagram:

Administer_Aceburic_Acid Administer this compound to Animal Model Hydrolysis_In_Vivo In Vivo Hydrolysis Administer_Aceburic_Acid->Hydrolysis_In_Vivo GHB_Distribution GHB Distribution to Tissues and Blood Hydrolysis_In_Vivo->GHB_Distribution Metabolic_Changes Alterations in Metabolic Pathways GHB_Distribution->Metabolic_Changes Sample_Collection Collection of Blood and Tissue Samples Metabolic_Changes->Sample_Collection Metabolite_Quantification Quantification of Metabolites Sample_Collection->Metabolite_Quantification Data_Analysis Data Analysis and Interpretation Metabolite_Quantification->Data_Analysis caption In Vivo Study Logical Flow.

Caption: In Vivo Study Logical Flow.

Conclusion

This compound serves as a practical tool for researchers studying the metabolic consequences of elevated GHB levels. Its conversion to GHB allows for the investigation of GHB-related metabolic pathways and signaling in a more controlled fashion than direct GHB administration, which can have rapid and potent sedative effects. The provided protocols offer a foundational framework for initiating research in this area. It is imperative for researchers to validate their specific experimental conditions and analytical methods to ensure the generation of robust and reproducible data. Further research is needed to establish a more comprehensive understanding of the pharmacokinetics and metabolic fate of this compound itself.

References

Application Notes and Protocols for Evaluating Aceburic Acid Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is an acetyl ester of gamma-hydroxybutyrate (GHB).[1][2] It is understood to function as a prodrug, being metabolized into GHB, which then exerts analgesic and sedative effects through its agonistic activity at GHB and GABA-B receptors.[3] Upon hydrolysis, this compound yields gamma-hydroxybutyric acid and acetic acid.[3] While the primary mechanism is linked to the GHB pathway, the metabolic byproducts, including a butyrate moiety, suggest potential for additional cellular effects such as histone deacetylase (HDAC) inhibition and modulation of inflammatory pathways.

These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the efficacy of this compound. The described protocols are designed to assess its cytotoxic potential, its impact on key inflammatory signaling pathways, and its potential activity as an HDAC inhibitor. Cell-based assays are crucial in drug discovery for providing biologically relevant data on a compound's mechanism of action, efficacy, and potential toxicity in a cellular environment.[4]

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.2
1098.53.8
5095.24.1
10091.83.5
25085.14.9
50076.45.3
100062.76.1
Table 2: Effect of this compound on NF-κB Activity in LPS-Stimulated RAW 264.7 Cells
TreatmentLuciferase Activity (RLU)Standard Deviation
Untreated Control15025
LPS (1 µg/mL)2500180
LPS + this compound (50 µM)1850150
LPS + this compound (100 µM)1200130
LPS + this compound (250 µM)75090
Table 3: Histone Deacetylase (HDAC) Inhibition by this compound
CompoundIC50 (µM)
This compound185
Trichostatin A (Positive Control)0.05
Vehicle Control> 1000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cell line, such as the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed RAW 264.7 cells (1x10^4 cells/well) B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H

Workflow for the MTT cell viability assay.
NF-κB Reporter Assay

This assay measures the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (Lipopolysaccharide)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Seed the stably transfected RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway. Include untreated and LPS-only controls.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to the total protein concentration for each sample.

G NF-κB Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene activates Aceburic This compound Aceburic->IKK Potential Inhibition

Simplified NF-κB signaling pathway.
In Vitro HDAC Activity Assay

This fluorometric assay determines the inhibitory potential of this compound on histone deacetylase activity.

Materials:

  • HDAC Fluorometric Assay Kit

  • HeLa nuclear extract (as a source of HDACs)

  • This compound

  • Trichostatin A (TSA, as a positive control)

  • 96-well black plates

  • Fluorometer

Protocol:

  • Prepare serial dilutions of this compound and the positive control, TSA.

  • In a 96-well black plate, add the HeLa nuclear extract, the assay buffer, and the test compounds (this compound or TSA) or vehicle control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

G HDAC Inhibition Assay Workflow A Prepare Reagents (HDAC source, buffer, compounds) B Add reagents to 96-well plate A->B C Add Fluorogenic Substrate B->C D Incubate at 37°C (30 min) C->D E Add Developer D->E F Incubate at RT (15 min) E->F G Read Fluorescence (Ex: 360nm, Em: 460nm) F->G

Workflow for the in vitro HDAC activity assay.

Conclusion

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. These assays will help elucidate its cytotoxic profile, its potential to modulate inflammatory signaling, and its activity as a histone deacetylase inhibitor. The data generated from these experiments will be instrumental for researchers, scientists, and drug development professionals in understanding the complete pharmacological profile of this compound beyond its known role as a GHB prodrug. Further characterization using more complex cell-based systems, such as co-culture models or 3D organoids, could provide deeper insights into its therapeutic potential.

References

Application Notes and Protocols for Aceburic Acid Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aceburic acid (4-acetoxybutanoic acid) is a derivative of butyric acid. As of the current date, specific and detailed administration protocols for this compound in rodent models are not widely available in peer-reviewed literature. The following application notes and protocols are based on established, general procedures for compound administration in rodents and data from studies on related butyric acid prodrugs, such as tributyrin. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental needs.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for common administration routes in mice and rats. These are general guidelines and may need to be adjusted based on the specific strain, age, and health status of the animals, as well as the formulation of the this compound solution.

Table 1: Recommended Administration Volumes and Needle Gauges for Mice

RouteMaximum VolumeRecommended Needle Gauge
Oral Gavage (PO) 10 mL/kg[1]20-22 G (for most adult mice)[1]
Intraperitoneal (IP) 10 mL/kg[2][3]25-27 G[2][3][4]
Intravenous (IV) - Tail Vein 5-10 mL/kg[5][6]27-30 G[5][7][8]

Table 2: Recommended Administration Volumes and Needle Gauges for Rats

RouteMaximum VolumeRecommended Needle Gauge
Oral Gavage (PO) 10-20 mL/kg[9]16-18 G[9]
Intraperitoneal (IP) 10 mL/kg[2]23-25 G[2][10]
Intravenous (IV) - Tail Vein 10 mL/kg[11]25-27 G[7][8]

Table 3: Example Dosages of Butyric Acid Prodrugs in Rodent Models

CompoundSpeciesRouteDosageReference
Tributyrin MouseOral Gavage3.1 - 10.3 g/kg[12]
Tributyrin RatOral Gavage3.6 - 10.3 g/kg[12]
Tributyrin MouseDiet (1%)~1.8 g/kg over 48h[13]
AN233 & AN908 MouseOral100-200 mg/kg[14]
AN9 MouseOral Gavage(Not specified, but noted as 25-30 fold lower than other prodrugs)[15]

Experimental Protocols

Prior to any administration, all substances for parenteral (injection) delivery should be sterile, isotonic, and at a physiological pH (~7.0) to minimize irritation and adverse effects.[16][17] Warming substances to room or body temperature is also recommended.[2][10]

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is used for the precise oral administration of a liquid compound directly into the stomach.[9][18]

Materials:

  • Appropriately sized oral gavage needle (feeding tube) with a rounded or bulb tip.[1][9]

  • Syringe of appropriate volume.

  • This compound solution.

  • Animal scale.

Procedure (Mouse):

  • Preparation: Weigh the mouse and calculate the required volume of the this compound solution (not to exceed 10 mL/kg).[1][19] Pre-measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the insertion depth required to reach the stomach; mark the tube if necessary.[9][19][20]

  • Restraint: Scruff the mouse firmly, grasping the loose skin over the shoulders with the thumb and index finger to immobilize the head and extend the neck.[9][21] This alignment creates a straighter path to the esophagus.[9]

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[1][20] The tube should pass smoothly down the esophagus with no resistance.[9][20] The animal may exhibit a swallowing reflex.[20]

  • Administration: Once the tube is at the predetermined depth, slowly depress the syringe plunger to deliver the solution.[20] Administer the substance over 2-3 seconds.[1]

  • Withdrawal: After administration, slowly and smoothly withdraw the gavage tube.[1]

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental administration into the trachea.[20][21]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route where the substance is injected into the peritoneal cavity.

Materials:

  • Sterile syringe and needle (see tables for appropriate sizes).[3]

  • This compound solution (sterile).

  • 70% Isopropyl alcohol wipes.

  • Animal scale.

Procedure (Mouse/Rat):

  • Preparation: Weigh the animal and calculate the required injection volume. Draw the solution into the syringe and remove any air bubbles.

  • Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift forward, reducing the risk of puncture.[10]

  • Site Identification: The injection site is typically in the lower right or left abdominal quadrant to avoid the bladder and cecum.[3][22]

  • Injection: Clean the injection site with an alcohol wipe. Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[2][3]

  • Aspiration: Gently pull back on the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated.[10][22] If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[10]

  • Administration: If aspiration is clear, depress the plunger to inject the solution.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, bleeding at the injection site, or peritonitis.[2]

Protocol 3: Intravenous (IV) Tail Vein Injection

This route provides direct and rapid systemic circulation of the compound.[18] It requires skill and proper technique to perform successfully.

Materials:

  • Sterile syringe and needle (see tables for appropriate sizes).[5][8]

  • This compound solution (sterile).

  • A restraining device for rodents.

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.[6][7][11]

  • 70% Isopropyl alcohol wipes.

  • Gauze.

Procedure (Mouse):

  • Preparation: Weigh the mouse and calculate the required injection volume. Prepare the syringe, ensuring no air bubbles are present.[6]

  • Vasodilation: Warm the mouse's tail for 5-10 minutes using a heat source to dilate the lateral tail veins, making them more visible and easier to access.[7][8]

  • Restraint: Place the mouse in a suitable restraining device, leaving the tail exposed.

  • Site Identification: The two lateral tail veins are the most accessible vessels.[7] Wipe the tail with an alcohol wipe to clean the area and improve vein visualization.[6]

  • Injection: With the needle bevel facing up and parallel to the vein, insert it smoothly into the distal third of the tail.[5][7] A successful insertion should feel like a slight "pop" and the needle should advance easily within the vein.[5]

  • Administration: Slowly inject the solution. There should be no resistance.[7] If a blister or blanching of the skin occurs, the needle is not in the vein (subcutaneous administration).[6] If this happens, withdraw the needle and re-attempt the injection at a more cranial site.[5]

  • Withdrawal: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[6]

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition by Butyrate

This compound is expected to be metabolized into butyric acid, a known inhibitor of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation and subsequent changes in gene expression.

HDAC_Inhibition cluster_0 Cell Nucleus Aceburic_Acid This compound (Prodrug) Butyrate Butyric Acid Aceburic_Acid->Butyrate Metabolism HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Deacetylation (HDACs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: HDAC inhibition pathway by butyrate.

Experimental Workflow: Compound Administration in Rodent Models

The following diagram outlines a general workflow for administering a test compound like this compound in a rodent study.

Experimental_Workflow start Start: Hypothesis animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Random Group Assignment (Vehicle vs. Treatment) animal_acclimation->group_assignment baseline_measures Baseline Measurements (e.g., weight, behavior) group_assignment->baseline_measures administration Compound Administration (PO, IP, IV) baseline_measures->administration compound_prep Compound Preparation (this compound Formulation) compound_prep->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., behavioral tests, tissue sampling) monitoring->data_collection analysis Data Analysis data_collection->analysis end Conclusion analysis->end

Caption: General rodent compound administration workflow.

References

Application Notes and Protocols for Preclinical Research of Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aceburic Acid

This compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][6] It is classified as an analgesic, though it has never been marketed for clinical use.[6] As a prodrug, this compound is metabolized in the body to yield GHB, which is responsible for its pharmacological effects.[1][2] GHB is a neurotransmitter and central nervous system depressant with sedative, hypnotic, and analgesic properties.[2]

Mechanism of Action of the Active Metabolite (GHB)

The pharmacological effects of this compound are mediated through its active metabolite, GHB. GHB exerts its effects primarily through two mechanisms:

  • GABAB Receptor Agonism: At pharmacological doses, GHB is a weak agonist of the GABAB receptor.[2] This interaction is believed to be responsible for its sedative and hypnotic effects.[2]

  • GHB Receptor Agonism: GHB also binds to its own specific receptor, the GHB receptor, which is involved in the modulation of neurotransmitter release, including glutamate and dopamine.[2]

Signaling Pathway of GHB

GHB_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Aceburic_acid This compound (Prodrug) GHB GHB Aceburic_acid->GHB Metabolism GABAB_R GABAB Receptor GHB->GABAB_R Agonist GHB_R GHB Receptor GHB->GHB_R Agonist Postsynaptic_Effects Sedation, Analgesia GABAB_R->Postsynaptic_Effects GHB_R->Postsynaptic_Effects

Caption: Signaling pathway of GHB, the active metabolite of this compound.

Preclinical Dosage and Pharmacokinetics (Based on GHB and its Prodrugs)

The following tables summarize preclinical dosage and pharmacokinetic data for GHB and its prodrugs from various animal studies. This information can be used to estimate starting doses for this compound in preclinical models. Molar mass of this compound is 146.14 g/mol .

Table 1: Preclinical Dosages of GHB and its Prodrugs in Rodents
CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference
GHBRatIntravenous (IV)200 - 1000 mg/kgDose-dependent sedation/hypnosis[4]
GHBRatIntraperitoneal (IP)500 mg/kgSedation[4]
GHBRatOral (PO)1600 mg/kgMild sedation[4]
Table 2: Preclinical Dosages of GHB and its Prodrugs in Non-human Primates
CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference
GHBBaboonIntragastric (IG)32 - 420 mg/kgImpaired motor performance, sedation, muscle relaxation[3][5]
GBLBaboonIntragastric (IG)32 - 240 mg/kgImpaired motor performance, sedation, muscle relaxation[3][5]
1,4-BDBaboonIntragastric (IG)32 - 240 mg/kgImpaired motor performance, sedation, muscle relaxation[3][5]
Table 3: Pharmacokinetic Parameters of GHB Following Administration of GHB and its Prodrugs
Compound AdministeredAnimal ModelRouteTmax of GHBCmax of GHBBioavailability of GHBReference
GHBRatOral--52% - 65%[7][8]
GBLBaboonIntragastricShorter than GHBHigher than GHB-[5]
1,4-BDBaboonIntragastricShorter than GHBHigher than GHB-[5]

Experimental Protocols

Drug Preparation
  • Vehicle Selection: Based on the physicochemical properties of this compound (liquid), initial solubility testing should be performed in common vehicles such as saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.

  • Preparation of Dosing Solutions:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal amount of the chosen solubilizing agent, if necessary.

    • Gradually add the vehicle (e.g., saline) to the final desired volume while vortexing or sonicating to ensure complete dissolution.

    • Prepare fresh on the day of the experiment.

In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This model is used to evaluate peripheral analgesic effects.

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25 g.

  • Procedure:

    • Acclimatize animals to the experimental room for at least 1 hour before testing.

    • Administer this compound or vehicle intraperitoneally (IP) or orally (PO) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes for IP, 60 minutes for PO), inject 0.6% acetic acid solution IP (10 mL/kg).

    • Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

    • A significant reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

In Vivo Sedative/Hypnotic Activity Assessment (Loss of Righting Reflex)

This model assesses central nervous system depressant effects.

  • Animals: Male or female rats (e.g., Sprague-Dawley) weighing 200-250 g.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., IV, IP, or PO).

    • Observe the animals for the onset of sedation.

    • The loss of righting reflex is determined by placing the animal on its back. The inability to return to the prone position within 30 seconds is considered a positive response.

    • Record the latency to the loss of righting reflex and the duration of the loss of righting reflex.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis Protocol_Design Protocol Design & Ethical Approval Drug_Procurement Procure this compound Protocol_Design->Drug_Procurement Animal_Acclimatization Animal Acclimatization Drug_Procurement->Animal_Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (PO, IP, IV) Dose_Preparation->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Writhing Test) Drug_Administration->Behavioral_Assessment Sample_Collection Sample Collection (Blood, Brain) Drug_Administration->Sample_Collection Pharmacodynamic_Analysis Pharmacodynamic Analysis Behavioral_Assessment->Pharmacodynamic_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis Sample_Collection->Pharmacokinetic_Analysis Data_Interpretation Data Interpretation & Reporting Pharmacokinetic_Analysis->Data_Interpretation Pharmacodynamic_Analysis->Data_Interpretation

Caption: A typical experimental workflow for preclinical studies of this compound.

References

I. Overview of Liquid Chromatography Methods for Aceburic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for the accurate quantification of Aceburic acid in various matrices has driven the development of robust analytical methods. As a prodrug of gamma-hydroxybutyrate (GHB), precise measurement is critical in research, drug development, and clinical settings. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

While specific validated methods for this compound are not widely published, the protocols outlined here are based on established methods for the analysis of structurally similar organic acids. These methods provide a strong foundation for developing and validating a specific assay for this compound.

Liquid chromatography is a powerful technique for the separation and quantification of organic acids like this compound. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and cost-effective method suitable for the quantification of this compound in relatively clean sample matrices. Since organic acids contain a carboxyl group, they exhibit UV absorbance at low wavelengths, typically around 210 nm. Reversed-phase chromatography using a C18 column is a common approach, where an acidic mobile phase is used to ensure the analyte is in its neutral, more retained form.

  • Liquid Chromatography with Mass Spectrometry Detection (LC-MS): For complex biological matrices or when high sensitivity and selectivity are required, LC-MS is the method of choice. This technique couples the separation power of LC with the sensitive and selective detection of a mass spectrometer. It is particularly useful for quantifying low levels of this compound and for confirming the identity of the analyte.

II. Experimental Protocols

The following sections detail the experimental protocols for HPLC-UV and LC-MS/MS methods for the quantification of this compound.

A. Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or formic acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 2.7) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For simple matrices, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

B. Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or mixed-mode analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

3. Chromatographic and MS Conditions:

ParameterCondition
Column C18 or Mixed-Mode (e.g., Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate this compound from matrix components.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transition Precursor ion (e.g., [M-H]⁻ for this compound) → Product ion

4. Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to all standards and samples to correct for matrix effects and variations in instrument response. For biological samples, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common sample preparation step.

5. Data Analysis:

  • Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.

III. Data Presentation

The following tables summarize typical quantitative data that would be obtained during method validation for this compound quantification. The values are illustrative and based on methods for similar organic acids.

Table 1: HPLC-UV Method Performance (Illustrative)

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: LC-MS/MS Method Performance (Illustrative)

ParameterValue
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

IV. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the described analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing Sample Biological or Formulation Sample Dilution Dilution Sample->Dilution Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration Dilution->Filtration Extraction->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report method_selection Start Need to Quantify This compound? Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Low LC_MS LC-MS/MS Method Matrix->LC_MS High HPLC_UV HPLC-UV Method Sensitivity->HPLC_UV Low Sensitivity->LC_MS High

Troubleshooting & Optimization

Technical Support Center: Aceburic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and proper storage of investigational compounds like aceburic acid is critical for reliable experimental outcomes. This guide provides detailed information on the stability profile of this compound, recommended storage conditions, and troubleshooting advice for common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound should be stored under controlled conditions to maintain its integrity. For short-term storage (days to weeks), refrigeration at 0 - 4°C in a dry, dark environment is recommended.[1][2] For long-term storage (months to years), freezing at -20°C is advised.[1][2][3] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[4]

Q2: How stable is this compound at room temperature?

This compound is considered stable enough for short durations at ambient temperatures, such as during shipping and customs processing, which can last for a few weeks.[1][5] However, for routine laboratory storage, adhering to refrigerated or frozen conditions is essential to prevent degradation.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, an acetyl ester of gamma-hydroxybutyrate (GHB), is hydrolysis.[2] In the presence of moisture, and catalyzed by acid or base, this compound hydrolyzes to form gamma-hydroxybutyric acid (GHB) and acetic acid.[2]

Q4: Is this compound sensitive to light?

While specific photostability data is limited, general best practices for storing chemical compounds involve protection from light.[1][2] It is recommended to store this compound in a dark environment or in amber vials to minimize potential light-induced degradation.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][4] When preparing stock solutions, it is important to use anhydrous solvents to minimize hydrolysis. Stock solutions in DMSO can be stored at 0 - 4°C for short-term use or at -20°C for longer periods.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature and protected from light and moisture.2. Prepare fresh stock solutions using anhydrous solvents.3. Perform a purity check of the compound using a suitable analytical method like HPLC.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.2. Consider using a co-solvent if compatible with the experimental system.
Observed bioactivity is different than expected. Conversion of this compound to its active metabolite, GHB, prior to the experiment.1. Minimize the time the compound spends in aqueous solutions before use.2. Prepare solutions fresh before each experiment.

Storage and Stability Data Summary

Parameter Condition Recommendation/Observation Citation
Short-Term Storage Days to Weeks0 - 4°C, dry, dark[1][2]
Long-Term Storage Months to Years-20°C, dry, dark[1][2][3]
Shipping Ambient TemperatureStable for a few weeks[1]
Appearance Solid/LiquidCan exist as a liquid or solid (white crystalline needles)[1][4]
Solubility SolventsSoluble in DMSO, methanol[1][2][4]
Shelf Life Stored Properly>2 years[1]

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a minimal amount of anhydrous acetonitrile or methanol.

  • Dilute to the final concentration with the same solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize any significant degradation products.

Visualizing Degradation and Experimental Workflow

Degradation Pathway of this compound

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by either acidic or basic conditions.

G Aceburic_Acid This compound (4-Acetoxybutanoic acid) GHB Gamma-Hydroxybutyric Acid (GHB) Aceburic_Acid->GHB Hydrolysis Acetic_Acid Acetic Acid Aceburic_Acid->Acetic_Acid Hydrolysis H2O Water (H₂O) Acid_Base Acid/Base Catalyst

Caption: Hydrolysis of this compound.

Forced Degradation Experimental Workflow

A typical workflow for conducting forced degradation studies to assess the stability of this compound.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis HPLC Analysis (Quantify parent drug and degradants) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Start Prepare this compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Data Data Interpretation (Determine degradation rate and pathways) Analysis->Data

Caption: Forced Degradation Workflow.

References

Technical Support Center: Aceburic Acid (Acetylsalicylic Acid) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Aceburic acid" is not a standard chemical nomenclature. This guide assumes the user is referring to Acetylsalicylic acid , the active ingredient in aspirin. The synthesis and purification of Acetylsalicylic acid are common procedures that can present several challenges. This technical support center provides troubleshooting guides and frequently asked questions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in acetylsalicylic acid synthesis?

Low yields are frequently due to incomplete reactions, decomposition of the product, or losses during purification. Incomplete acetylation of salicylic acid is a primary cause; this can result from impure reagents, incorrect reaction temperature, or insufficient reaction time. Decomposition of acetylsalicylic acid can occur if the reaction mixture is overheated or exposed to water for prolonged periods, which hydrolyzes the ester linkage. Mechanical losses during product transfer and washing are also significant contributors to reduced yield.

Q2: Why is my final product not pure white? What causes discoloration?

A colored product, often with a purple, pink, or yellow tint, typically indicates the presence of unreacted salicylic acid or phenolic impurities. Salicylic acid contains a phenol group that forms a colored complex with ferric chloride (FeCl₃), a common reagent used to test for purity. The presence of this color suggests that the purification process was not sufficient to remove all the starting material. Oxidation of trace impurities can also lead to discoloration.

Q3: How can I effectively remove unreacted salicylic acid from my product?

Recrystallization is the most common and effective method for purifying crude acetylsalicylic acid and removing unreacted salicylic acid. An appropriate solvent system, such as an ethanol-water mixture, is crucial. The crude product is dissolved in a minimum amount of warm solvent and then allowed to cool slowly. The acetylsalicylic acid will crystallize out, while the more soluble salicylic acid remains in the solvent. Washing the final crystals with cold distilled water helps remove any remaining soluble impurities.

Q4: What is the purpose of adding a strong acid, like sulfuric or phosphoric acid, to the reaction?

Sulfuric acid or phosphoric acid acts as a catalyst in the esterification reaction between salicylic acid and acetic anhydride. It protonates an oxygen atom of the acetic anhydride, making it a much more reactive electrophile. This increases the rate of the acetylation of the salicylic acid, allowing the reaction to proceed more efficiently and at a lower temperature than it would otherwise.

Troubleshooting Guide

Problem 1: Low Yield of Acetylsalicylic Acid
Symptom Possible Cause Suggested Solution
The reaction mixture does not fully solidify upon cooling.Incomplete reaction.Ensure the correct molar ratio of acetic anhydride to salicylic acid is used. Verify the purity of the reagents. Extend the reaction time or slightly increase the reaction temperature within the recommended range (e.g., 50-60°C).
Significant loss of product during washing/filtration.Product is dissolving in the wash solvent.Use ice-cold water or a saturated solution of acetylsalicylic acid in the wash solvent to minimize solubility losses. Ensure the filtration apparatus is properly assembled to prevent leaks.
The yield is consistently below theoretical expectations.Hydrolysis of the product.Avoid prolonged exposure to water, especially at elevated temperatures. Dry the final product thoroughly under vacuum or in a desiccator.
Problem 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Final product gives a positive ferric chloride test (purple color).Presence of unreacted salicylic acid.Perform a careful recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. Wash the crystals with a small amount of cold solvent.
The melting point of the product is broad and lower than the literature value (135-136°C).Impurities are present in the final product.Repeat the recrystallization process. If the melting point does not improve, consider using a different solvent system for recrystallization.
The product has a strong odor of vinegar.Trapped acetic acid.Ensure the product is thoroughly washed with cold distilled water to remove residual acetic acid. Dry the product completely, preferably under vacuum, to remove any volatile impurities.

Experimental Protocols

Key Experiment: Synthesis of Acetylsalicylic Acid
  • Preparation: Weigh 2.0 grams of salicylic acid and place it in a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or phosphoric acid to act as a catalyst.

  • Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a water bath at approximately 50-60°C for 10-15 minutes.

  • Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Then, add 20 mL of cold water to the flask to precipitate the crude product. Cool the mixture further in an ice bath to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water.

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

Key Experiment: Recrystallization for Purification
  • Dissolution: Transfer the crude acetylsalicylic acid to a beaker and add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid with gentle heating.

  • Precipitation: Add hot water dropwise until a slight cloudiness persists, then add a few drops of the solvent until the solution becomes clear again.

  • Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.

  • Drying: Dry the purified crystals completely to obtain the final product.

Visual Guides

experimental_workflow start Start: Salicylic Acid reagents Add Acetic Anhydride + Acid Catalyst start->reagents Step 1 reaction Heat Reaction Mixture (50-60°C) reagents->reaction Step 2 hydrolysis Add Cold Water (Precipitation) reaction->hydrolysis Step 3 filtration1 Vacuum Filtration (Isolate Crude Product) hydrolysis->filtration1 Step 4 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization Step 5 (Purification) filtration2 Vacuum Filtration (Isolate Pure Product) recrystallization->filtration2 Step 6 drying Dry Final Product filtration2->drying Step 7 end_product Pure Acetylsalicylic Acid drying->end_product

Caption: Workflow for the synthesis and purification of Acetylsalicylic Acid.

troubleshooting_logic issue Low Yield or Impure Product check_yield Is Yield < 70%? issue->check_yield Evaluate check_purity Does Product Fail FeCl3 Test? issue->check_purity Evaluate check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Check Reagents - Extend Reaction Time check_yield->incomplete_rxn Yes hydrolysis Product Hydrolysis: - Avoid Excess Water - Dry Thoroughly check_yield->hydrolysis Yes unreacted_sa Unreacted Salicylic Acid: - Recrystallize Carefully - Wash with Cold Solvent check_purity->unreacted_sa Yes success Proceed to Analysis check_purity->success No incomplete_rxn->issue hydrolysis->issue unreacted_sa->issue

Caption: Troubleshooting logic for common issues in Acetylsalicylic Acid synthesis.

Technical Support Center: Optimizing Aceburic Acid Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aceburic acid in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][2][3] It functions as a prodrug, meaning it is converted into its active form, GHB, within the body through hydrolysis.[4][5] GHB then exerts its effects by acting as an agonist at the GHB receptor and the GABA-B receptor, leading to potential sedative and analgesic effects.[4]

Q2: What are the basic chemical properties of this compound?

This compound is typically a liquid or a white crystalline solid with a molecular weight of 146.14 g/mol and a molecular formula of C6H10O4.[1][5][6] Key properties are summarized in the table below.

Q3: How should this compound be stored?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1][5] Stock solutions can be stored at 0-4°C for short periods or at -20°C for long-term stability.[1] The compound is stable for a few weeks at ambient temperature during shipping.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Solutions

Problem: You are observing precipitation or incomplete dissolution of this compound when preparing formulations for in vivo administration, especially for routes requiring aqueous vehicles like intravenous (IV) or intraperitoneal (IP) injection.

Possible Causes & Solutions:

  • Inappropriate Solvent: this compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[1][5]

  • Solution:

    • Prepare a Stock Solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

    • Use Co-solvents for Working Solution: For the final formulation, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[3] For example, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3]

    • Oral Formulations: For oral administration, you can dissolve this compound in PEG400 or suspend it in 0.2% carboxymethyl cellulose.[7]

Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Animal Models

Problem: Your in vivo experiments are showing variable results or the observed analgesic or sedative effects are weaker than anticipated.

Possible Causes & Solutions:

  • Prodrug Conversion Variability: The conversion of this compound to its active form, GHB, can vary between individual animals due to genetic differences in enzyme activity.[6]

  • Hydrolysis and Degradation: this compound can hydrolyze back to GHB and acetic acid, especially in the presence of moisture or non-optimal pH conditions.[5][6] This could affect the amount of active compound reaching the target.

  • Solution:

    • Ensure Fresh Formulation: Prepare the dosing solution fresh before each experiment to minimize pre-administration hydrolysis.

    • Optimize Dosing Regimen: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

    • Control for Biological Variability: Increase the number of animals per group to account for individual differences in metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H10O4[1][5]
Molecular Weight 146.14 g/mol [1][5]
Appearance Liquid or white crystalline solid[1][6]
Solubility Soluble in DMSO[1][5]
Storage (Short-term) 0 - 4 °C, dry and dark[1][5]
Storage (Long-term) -20 °C[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is based on common methodologies for formulating poorly water-soluble compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Calculate Required Amounts: Based on your desired dosage (e.g., 10 mg/kg) and the average weight of your animals, calculate the total amount of this compound and the final volume of the formulation needed.

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).[3] Ensure complete dissolution by vortexing.

  • Prepare Final Formulation (Example: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline):

    • In a sterile tube, add the required volume of your this compound stock solution in DMSO.

    • Add 30% of the final volume as PEG300. Mix well until the solution is clear.

    • Add 5% of the final volume as Tween 80. Mix well until the solution is clear.

    • Add sterile saline or PBS to reach the final desired volume (60%). Mix thoroughly.

  • Administration:

    • Administer the final solution to the animals via intraperitoneal injection at the calculated volume (e.g., 100 µL for a 20g mouse at a 10 mg/kg dose).[3]

Mandatory Visualizations

Aceburic_Acid_Mechanism cluster_administration Administration cluster_metabolism In Vivo Metabolism cluster_action Pharmacological Action Aceburic_Acid This compound (Prodrug) Hydrolysis Hydrolysis (e.g., in liver) Aceburic_Acid->Hydrolysis Metabolic Conversion GHB GHB (Active Metabolite) Hydrolysis->GHB GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Agonist CNS_Effects CNS Effects (Analgesia, Sedation) GHB_Receptor->CNS_Effects GABA_B_Receptor->CNS_Effects experimental_workflow start Start: Weigh This compound dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_peg Add PEG300 & Mix dissolve_dmso->add_peg add_tween Add Tween 80 & Mix add_peg->add_tween add_saline Add Saline/PBS (Final Volume) add_tween->add_saline administer Administer to Animal (e.g., IP injection) add_saline->administer end End: Observe & Collect Data administer->end

References

Technical Support Center: Aceburic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols to prevent the hydrolysis of Aceburic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] Its chemical structure contains an ester functional group, which can react with water in a process called hydrolysis.[2][3] This reaction breaks the ester bond, degrading this compound into 4-hydroxybutanoic acid (GHB) and acetic acid, thereby altering its chemical properties and potentially its efficacy.

Q2: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway is the hydrolysis of the ester bond. This reaction can be catalyzed by either acidic or basic conditions (H+ or OH- ions).[2] The hydroxyl ion (OH-) is known to be a significantly more potent catalyst for hydrolysis than the hydrogen ion (H+).[2]

G cluster_reactants Reactants cluster_products Products A This compound C 4-Hydroxybutanoic Acid (GHB) A->C Hydrolysis D Acetic Acid A->D B Water (H₂O) B->C B->D

Caption: Hydrolysis pathway of this compound.

Q3: What are the key factors that accelerate the hydrolysis of this compound?

Several factors can accelerate the degradation of this compound in solution:

  • pH: Hydrolysis rates are highly dependent on the pH of the solution. Both strongly acidic and, particularly, alkaline conditions can significantly speed up the reaction.[2][4]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of hydrolysis. Storing solutions at elevated temperatures will accelerate degradation.[3]

  • Moisture: The presence of water is essential for hydrolysis. Storing this compound in its solid form in a dry environment is critical. In solution, the concentration of water can also play a role.[4]

Q4: What general strategies can be employed to prevent or minimize hydrolysis?

To enhance the stability of this compound in solution, the following strategies are recommended:

  • pH Control: Use buffers to maintain the solution at an optimal pH where the hydrolysis rate is lowest.[2] This often involves selecting a slightly acidic pH.[2]

  • Temperature Control: Refrigeration is generally recommended for aqueous preparations that are susceptible to hydrolysis.[3]

  • Formulation as a Dry Powder: For long-term storage, this compound can be stored as a dry powder and reconstituted into a solution immediately before use.[3]

  • Use of Stabilizers:

    • Complexation: Adding agents that form a complex with this compound can protect the ester group from water.[2]

    • Solubility Suppression: Decreasing the solubility of the drug in the aqueous vehicle can reduce the concentration of the drug in the solution phase, thereby slowing the rate of hydrolysis.[2]

    • Chemical Stabilizers: In some formulations, specific chemical stabilizers like carbodiimides can be used to inhibit the reaction with water.[5]

  • Controlled Environment: Ensure all equipment and containers are dry and store solutions in tightly sealed containers to prevent the ingress of moisture.[4]

Troubleshooting Guide

Problem: My this compound solution is degrading much faster than expected. What should I investigate?

If you observe rapid degradation, follow this troubleshooting workflow to identify the potential cause.

G start Observed Rapid Degradation check_ph 1. Verify Solution pH start->check_ph ph_ok Is pH in optimal range? check_ph->ph_ok adjust_ph Action: Adjust pH using appropriate buffer ph_ok->adjust_ph No check_temp 2. Check Storage Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is it stored refrigerated? check_temp->temp_ok adjust_temp Action: Store at recommended low temp. temp_ok->adjust_temp No check_container 3. Inspect Container and Seal temp_ok->check_container Yes adjust_temp->check_container container_ok Is container sealed tightly? check_container->container_ok adjust_container Action: Use airtight containers. Check for moisture ingress. container_ok->adjust_container No end_node Further investigation (e.g., excipient interaction, contamination) required container_ok->end_node Yes adjust_container->end_node

Caption: Troubleshooting workflow for this compound degradation.

Problem: I need to prepare an aqueous stock solution of this compound for my experiments. What are the best practices?

  • Use a Buffer: Prepare your solution using a buffer system. Based on general principles for ester stability, a slightly acidic buffer (e.g., pH 5.0) with a low buffer capacity is often a good starting point.[2]

  • Control Temperature: Always prepare the solution at a cool temperature (e.g., on ice) and store it refrigerated (2-8°C) or frozen if long-term stability is required.[3]

  • Use High-Purity Water: Use purified, deionized water to minimize potential catalytic contaminants.

  • Proper Containers: Store the solution in tightly sealed, appropriate containers to prevent moisture from entering.[4]

  • Prepare Freshly: For maximum consistency, the best practice is to prepare the solution fresh before each experiment.

Quantitative Data

Table 1: Illustrative Degradation Rate Constants (k) for an Ester Compound

TemperaturepH 3.0 (k, hours⁻¹)pH 5.0 (k, hours⁻¹)pH 7.4 (k, hours⁻¹)pH 9.0 (k, hours⁻¹)
4°C 0.00050.00020.00150.0120
25°C 0.00450.00180.01350.1080
40°C 0.01500.00600.04500.3600

Note: Data are hypothetical and for illustrative purposes only. The optimal pH for maximum stability is typically between pH 3 and 5 for many simple esters.

Experimental Protocols

Protocol: Preliminary Stability Study of this compound in Solution

This protocol outlines a basic experiment to determine the stability of this compound under different pH and temperature conditions, following principles from established stability testing guidelines.[8][9]

G prep 1. Prepare Solutions - this compound in buffers (e.g., pH 3, 5, 7.4) store 2. Aliquot & Store - Store aliquots at different temps (e.g., 4°C, 25°C, 40°C) prep->store sample 3. Sample at Timepoints - Collect samples at intervals (e.g., 0, 2, 4, 8, 24 hrs) store->sample analyze 4. Analyze Samples - Quantify remaining this compound (e.g., via HPLC) sample->analyze evaluate 5. Evaluate Data - Calculate degradation rate - Determine optimal conditions analyze->evaluate

Caption: Experimental workflow for a stability study.

Methodology:

  • Materials and Reagents:

    • This compound (high purity)

    • Buffer solutions (e.g., citrate for pH 3 & 5, phosphate for pH 7.4)

    • High-purity water

    • HPLC system with a suitable column (e.g., C18)

    • Incubators/refrigerators set to desired temperatures

  • Procedure:

    • Solution Preparation: Prepare stock solutions of this compound in each of the selected buffer systems to a known final concentration (e.g., 1 mg/mL).

    • Storage: Dispense aliquots of each buffered solution into separate, tightly sealed vials. Place sets of these vials into storage conditions of varying temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).[10]

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each storage condition. Immediately quench any further degradation by freezing or diluting in a cold mobile phase.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of the remaining this compound.

    • Data Evaluation: For each condition, plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of this line.[6] Compare the rate constants to identify the pH and temperature conditions that provide the greatest stability.

References

Technical Support Center: Esterification of Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Aceburic acid (4-acetoxybutanoic acid) esterification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common synthetic route?

A1: this compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyric acid (GHB).[1] A common synthetic route is the esterification of 4-hydroxybutanoic acid (GHB) at the hydroxyl group using an acetylating agent.

Q2: Which is the recommended method for synthesizing this compound: Fischer Esterification or acetylation with acetic anhydride?

A2: While Fischer esterification (reacting 4-hydroxybutanoic acid with acetic acid in the presence of an acid catalyst) is a common esterification method, it is not ideal for the synthesis of this compound. This is due to an equilibrium that exists between 4-hydroxybutanoic acid and its intramolecular ester, gamma-butyrolactone (GBL), under acidic conditions. This equilibrium can lead to low yields and the formation of byproducts. Therefore, acetylation of 4-hydroxybutanoic acid using a more reactive acetylating agent like acetic anhydride or acetyl chloride is the recommended method.[2]

Q3: What are the main byproducts in the synthesis of this compound?

A3: The primary byproduct of concern is gamma-butyrolactone (GBL), which can form from the starting material, 4-hydroxybutanoic acid, especially under acidic conditions.[3] If using acetic anhydride, acetic acid is an unavoidable byproduct of the reaction which needs to be removed during the workup.[4] Incomplete reactions will leave unreacted 4-hydroxybutanoic acid in the product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spots or peaks of the reaction mixture to those of the starting material (4-hydroxybutanoic acid) and a pure sample of the product (this compound), you can determine when the reaction is complete.

Q5: What are the safety precautions to consider during the synthesis of this compound?

A5: When working with reagents like acetic anhydride, acetyl chloride, and strong acid catalysts, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Strong acids like sulfuric acid are highly corrosive. Always add acid to the reaction mixture slowly and carefully.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Equilibrium with gamma-butyrolactone (GBL): The starting material, 4-hydroxybutanoic acid, can cyclize to form GBL under acidic conditions, reducing the amount of substrate available for esterification.- Use Acetic Anhydride: Instead of Fischer esterification, use acetic anhydride as the acetylating agent. This is a more reactive and irreversible method for this specific synthesis. - Control pH: If using an acid catalyst, carefully control the amount and type of acid to minimize GBL formation.
2. Insufficient Reaction Time or Temperature: The esterification reaction may not have reached completion.- Monitor the Reaction: Use TLC or GC to monitor the reaction's progress and ensure it has gone to completion before stopping the reaction. - Optimize Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. A temperature of 50-60°C is a good starting point when using acetic anhydride with a catalyst.[5]
3. Inactive Catalyst: The acid catalyst may be old or contaminated.- Use Fresh Catalyst: Ensure the acid catalyst is fresh and of high purity.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction was stopped before all the 4-hydroxybutanoic acid was consumed.- Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or GC until the starting material is no longer observed.
2. Insufficient Acetylating Agent: Not enough acetic anhydride was used to react with all the 4-hydroxybutanoic acid.- Use a Stoichiometric Excess: Employ a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material.
Difficulty in Product Purification 1. Presence of Acetic Acid and Catalyst: These acidic components need to be removed from the organic product.- Aqueous Workup: After the reaction is complete, quench any remaining acetic anhydride with water or methanol. Then, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid and the acid catalyst.[4] Follow with a brine wash to remove residual salts.
2. Emulsion Formation During Workup: The product and aqueous layers do not separate cleanly.- Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous layer.
3. Co-distillation with Impurities: The boiling points of the product and impurities may be too close for effective separation by simple distillation.- Column Chromatography: If distillation is not effective, purify the crude product using silica gel column chromatography.

Data Summary

Due to the limited availability of specific quantitative data for the esterification of this compound in peer-reviewed literature, the following table provides illustrative data based on typical acetylation reactions of secondary alcohols. This data should be used as a starting point for optimization.

Catalyst Equivalents of Acetic Anhydride Temperature (°C) Reaction Time (h) Illustrative Yield (%)
Sulfuric Acid (catalytic)1.550475-85
4-DMAP (catalytic)1.2Room Temp290-98
Pyridine (solvent/catalyst)1.5Room Temp680-90
None5.0801260-70

This data is for illustrative purposes and actual results may vary.

Experimental Protocols

Protocol 1: Acetylation of 4-Hydroxybutanoic Acid using Acetic Anhydride with Sulfuric Acid Catalyst
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybutanoic acid (1.0 eq) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the solution.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (around 40-50°C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acids until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Acetylation of 4-Hydroxybutanoic Acid using Acetic Anhydride with 4-DMAP Catalyst
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybutanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Catalyst and Base Addition: Add 4-(Dimethylamino)pyridine (4-DMAP) (0.1 eq) and triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-Hydroxybutanoic Acid B Add Acetylating Agent (e.g., Acetic Anhydride) A->B C Add Catalyst (e.g., H₂SO₄ or 4-DMAP) B->C D Heat and Stir C->D E Monitor by TLC/GC D->E F Quench and Neutralize E->F G Extraction F->G H Drying and Concentration G->H I Distillation or Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound CheckReaction Was the reaction monitored to completion (TLC/GC)? Start->CheckReaction Yes_Completion Yes CheckReaction->Yes_Completion Yes No_Completion No CheckReaction->No_Completion No CheckMethod Was Fischer Esterification used? Yes_Completion->CheckMethod IncreaseTime Increase reaction time and continue monitoring. No_Completion->IncreaseTime Yes_Fischer Yes CheckMethod->Yes_Fischer Yes No_Fischer No CheckMethod->No_Fischer No SwitchMethod Switch to Acetic Anhydride method to avoid GBL equilibrium. Yes_Fischer->SwitchMethod CheckWorkup Was the workup procedure correct? (Neutralization, Extraction) No_Fischer->CheckWorkup Yes_Workup Yes CheckWorkup->Yes_Workup Yes No_Workup No CheckWorkup->No_Workup No CheckPurification Consider purification by column chromatography. Yes_Workup->CheckPurification ReviewWorkup Review and perform proper aqueous workup to remove byproducts. No_Workup->ReviewWorkup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Aceburic acid degradation products and their identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of aceburic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its degradation important?

A1: this compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][2] It is considered a prodrug of GHB.[2] Understanding its degradation is crucial for determining its stability, shelf-life, and identifying potential impurities that could affect its pharmacological activity and safety.[3][4]

Q2: What are the primary expected degradation products of this compound?

A2: Based on its chemical structure (an ester), the primary degradation pathway for this compound is hydrolysis. This process is expected to yield gamma-hydroxybutyric acid (GHB) and acetic acid.[5]

Q3: What conditions can cause this compound to degrade?

A3: this compound is sensitive to hydrolysis, particularly when exposed to moisture.[6] Like many pharmaceutical compounds, its degradation can be accelerated by exposure to acidic or basic conditions, high temperatures (thermal stress), light (photolytic stress), and oxidizing agents.[3][4]

Q4: How can I monitor the degradation of this compound and identify its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for monitoring the degradation of this compound and identifying its impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products, though derivatization may be necessary for non-volatile compounds.[9]

Q5: Are there any official guidelines for conducting forced degradation studies?

A5: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, such as ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), which are essential references for designing and conducting forced degradation studies.[3]

Troubleshooting Guides

Problem: I am observing rapid degradation of my this compound sample even under normal storage conditions.

  • Possible Cause 1: Presence of Moisture. this compound is susceptible to hydrolysis.[6] Ensure that the compound is stored in a tightly sealed container in a dry environment. Consider using a desiccator for storage.

  • Possible Cause 2: Inappropriate Storage Temperature. For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, 0-4°C in a dry, dark place is advised.[1]

  • Troubleshooting Step: Verify your storage conditions against the manufacturer's recommendations. If you suspect moisture contamination, you may need to use a fresh, properly stored sample for your experiments.

Problem: I am having difficulty separating this compound from its main degradation product, GHB, using reverse-phase HPLC.

  • Possible Cause: Inadequate Method Parameters. The polarity of this compound and GHB might be too similar for good separation with your current mobile phase or column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization of the carboxylic acid group in both molecules is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times and improve separation.

    • Modify Gradient Elution: If using an isocratic method, switch to a gradient elution to enhance separation. If already using a gradient, optimize the gradient profile.

    • Change Column Chemistry: Consider a different stationary phase, such as a C18 column with a different bonding density or end-capping, or explore alternative column chemistries like phenyl-hexyl.

Problem: My mass spectrometry data shows unexpected peaks that do not correspond to the expected hydrolysis products.

  • Possible Cause 1: Oxidative Degradation. Besides hydrolysis, oxidation can be another degradation pathway.[5] This can lead to the formation of various oxidative byproducts.

  • Possible Cause 2: Secondary Degradation. The primary degradation products (GHB and acetic acid) might undergo further reactions under the stress conditions, leading to secondary degradants.

  • Troubleshooting Steps:

    • Review Stress Conditions: Analyze the specific stress condition (e.g., oxidizing agent, high temperature) that produced the unknown peaks to hypothesize potential side reactions.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which are crucial for determining the elemental composition of the unknown impurities and aiding in their structural elucidation.

    • Perform MS/MS Fragmentation: Fragmenting the unknown peaks in the mass spectrometer (MS/MS) can provide structural information to help in their identification.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid this compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)Retention Time (min)% Peak Area of Degradant(s)
Control (Unstressed)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)
Base Hydrolysis (0.1 M NaOH, RT, 4h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (70°C, 48h)
Photolytic (ICH Q1B)

Users should populate this table with their experimental data.

Visualizations

This compound Degradation Pathway

Aceburic_Acid_Degradation AceburicAcid This compound GHB Gamma-Hydroxybutyric Acid (GHB) AceburicAcid->GHB Hydrolysis (Acid/Base/Heat) AceticAcid Acetic Acid AceburicAcid->AceticAcid Hydrolysis (Acid/Base/Heat) OxidativeProducts Oxidative Degradation Products AceburicAcid->OxidativeProducts Oxidation OtherProducts Other Potential Degradants AceburicAcid->OtherProducts Photolysis/ Thermal Stress

Caption: Expected degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC PeakID Peak Identification (MS, HRMS) HPLC->PeakID Quant Quantification of Degradants PeakID->Quant start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: A typical workflow for conducting forced degradation studies.

References

Overcoming solubility issues with Aceburic acid formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aceburic acid formulations. The information is presented in a question-and-answer format to directly address common challenges related to its solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: My this compound is not dissolving in an aqueous buffer. What could be the issue and how can I resolve it?

Possible Causes:

  • Low Intrinsic Aqueous Solubility: this compound, as an ester of butyric acid, is expected to have limited solubility in water, particularly at acidic pH.

  • pH of the Medium: The solubility of this compound, which contains a carboxylic acid group, is pH-dependent. At a pH below its pKa, the molecule will be in its less soluble, protonated form.

  • Temperature: Solubility is often temperature-dependent. Your working temperature might be too low.

Troubleshooting Steps:

  • pH Adjustment:

    • Gradually increase the pH of your aqueous solution by adding a base (e.g., 0.1 M NaOH) dropwise. As the pH increases above the pKa of the carboxylic acid group, this compound will deprotonate to form a more soluble carboxylate salt.

    • Caution: this compound is an ester and is susceptible to base-catalyzed hydrolysis. Avoid excessively high pH (e.g., > 8) and prolonged exposure to basic conditions to minimize degradation to 4-hydroxybutyric acid and acetic acid.

  • Co-solvents:

    • Introduce a water-miscible organic co-solvent to the aqueous buffer. Commonly used co-solvents that can enhance the solubility of lipophilic compounds include:

      • Ethanol

      • Propylene glycol (PG)

      • Polyethylene glycol 300 or 400 (PEG 300/400)

      • Dimethyl sulfoxide (DMSO)

    • Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it until the desired solubility is achieved.

  • Surfactants:

    • Incorporate a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize this compound.

  • Temperature Increase:

    • Gently warm the solution while stirring. Be mindful of the potential for increased hydrolysis at higher temperatures. It is recommended to conduct stability studies to determine the acceptable temperature range.

Q2: I'm observing precipitation of my this compound formulation upon standing or dilution. What is happening and what can I do?

Possible Causes:

  • Supersaturation: The initial formulation may be a supersaturated solution, which is thermodynamically unstable and prone to precipitation over time.

  • pH Shift: Dilution with a buffer of a different pH can cause a shift in the formulation's pH, leading to the precipitation of this compound if the pH drops below its pKa.

  • Co-solvent Dilution: If the formulation relies on a high concentration of a co-solvent, dilution with an aqueous medium can reduce the co-solvent's solubilizing capacity, causing the drug to precipitate.

  • Hydrolysis: The precipitate could be the less soluble parent compound, 4-hydroxybutyric acid, if significant hydrolysis has occurred.

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor:

    • Add a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to your formulation. These polymers can help maintain a supersaturated state and inhibit crystal growth.

  • Optimize Co-solvent System:

    • If using a co-solvent system, consider a combination of co-solvents that provides a more robust formulation upon dilution. For example, a ternary system of DMSO, PEG300, and Tween 80 can sometimes offer better stability.

  • Control pH:

    • Ensure that the diluent is buffered to a pH where this compound remains soluble.

  • Characterize the Precipitate:

    • If possible, collect and analyze the precipitate using techniques like HPLC or mass spectrometry to determine if it is the parent drug or a degradation product. This will help diagnose the root cause of the issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Qualitative Solubility of this compound

Solvent Expected Solubility Notes
Water Low to moderate Highly pH-dependent.
DMSO Soluble A common solvent for preparing stock solutions.
Methanol Soluble Can be used as a co-solvent.
Ethanol Soluble A common pharmaceutical co-solvent.
Propylene Glycol Likely Soluble A common vehicle for oral and parenteral formulations.

| PEG 400 | Likely Soluble | Can be used as a solubilizer. |

Q2: How does pH affect the stability of this compound formulations?

This compound is an ester and is susceptible to hydrolysis, which is the cleavage of the ester bond to yield 4-hydroxybutyric acid and acetic acid.[2] This hydrolysis is catalyzed by both acidic and basic conditions. Therefore, the stability of this compound in aqueous formulations is highly pH-dependent. A pH-rate profile should be determined experimentally, but it is generally expected that the maximum stability will be in the mid-pH range (around pH 4-6).

Q3: What are some starting points for developing an oral formulation of this compound?

For oral formulations, the following approaches can be considered, especially if aqueous solubility is a limiting factor:

  • Aqueous Solution (pH-adjusted): If the required dose can be dissolved in a pharmaceutically acceptable volume of water by adjusting the pH to form a salt, this is often the simplest approach.

  • Co-solvent-based Solution: A mixture of water, propylene glycol, and/or ethanol can be used to dissolve this compound.

  • Suspension: If the required dose is high and cannot be fully solubilized, a suspension can be formulated using suspending agents like carboxymethyl cellulose (CMC) in an aqueous vehicle.[4]

  • Lipid-based Formulations: For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be explored.

Example Oral Formulation Compositions

Formulation Type Components Example Concentration
Aqueous Solution This compound, pH-adjusting agent (e.g., NaOH), Purified Water Target concentration
Co-solvent Solution This compound, Propylene Glycol, Ethanol, Purified Water Varies based on solubility

| Suspension | this compound, 0.5% Carboxymethyl Cellulose, Purified Water | 2.5 mg/mL[4] |

Q4: What are the key considerations for a parenteral formulation of this compound?

Parenteral formulations must be sterile and have a pH close to physiological pH (around 7.4). This presents a challenge for this compound due to its potential for hydrolysis at this pH.

  • pH and Buffering: The formulation should be buffered to a pH that balances solubility and stability. A citrate or phosphate buffer system could be evaluated.

  • Co-solvents: The use of co-solvents like propylene glycol and PEG 400 is common in parenteral formulations to enhance solubility.

  • Lyophilization: To improve long-term stability, a lyophilized (freeze-dried) powder for reconstitution may be developed. This would involve dissolving this compound in a suitable solvent system with lyoprotectants, freeze-drying the mixture, and reconstituting it with a sterile vehicle prior to injection.

Example Parenteral Formulation Composition

Component Purpose Example Concentration
This compound Active Pharmaceutical Ingredient Target concentration
DMSO Co-solvent for stock solution -
PEG300 Co-solvent 30%[5]
Tween 80 Surfactant/Solubilizer 5%[5]

| Saline/PBS | Vehicle | 60%[5] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.

Methodology:

  • Prepare a buffer solution at the desired pH (e.g., pH 5.0, 7.4).

  • Add an excess amount of this compound to a known volume of the buffer in a sealed container (e.g., a glass vial).

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • The calculated concentration represents the equilibrium solubility at that pH and temperature.

Protocol 2: Preliminary Stability Study (pH-Rate Profile)

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Spike a known concentration of the this compound stock solution into each buffer to a final concentration that is well below its solubility limit.

  • Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in a cold mobile phase.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k) at that pH.

  • A plot of log(k) versus pH will provide the pH-rate profile, indicating the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_sol Prepare Buffer Solutions (Varying pH) add_aceburic Add Excess this compound prep_sol->add_aceburic agitate Agitate at Constant Temperature (24-48 hours) add_aceburic->agitate settle Allow to Settle agitate->settle filter_sample Filter Supernatant (0.22 µm filter) settle->filter_sample quantify Quantify Concentration (e.g., HPLC-UV) filter_sample->quantify solubility Equilibrium Solubility quantify->solubility

Caption: Workflow for Determining Aqueous Solubility.

troubleshooting_flowchart start This compound Solubility Issue check_ph Is pH of the medium adjustable? start->check_ph adjust_ph Adjust pH to > pKa (Caution: Hydrolysis) check_ph->adjust_ph Yes check_organic Is an organic solvent system acceptable? check_ph->check_organic No end_soluble Solubilized adjust_ph->end_soluble use_cosolvent Add Co-solvent (e.g., PG, PEG, Ethanol) use_cosolvent->end_soluble check_organic->use_cosolvent Yes use_surfactant Add Surfactant (e.g., Tween 80) check_organic->use_surfactant No formulate_suspension Formulate as a Suspension use_surfactant->formulate_suspension formulate_suspension->end_soluble

Caption: Troubleshooting Logic for Solubility Issues.

signaling_pathway aceburic This compound (Prodrug) hydrolysis Esterase-mediated Hydrolysis aceburic->hydrolysis ghb 4-Hydroxybutyric Acid (GHB) (Active Drug) hydrolysis->ghb acetic_acid Acetic Acid (Byproduct) hydrolysis->acetic_acid

Caption: this compound Prodrug Activation Pathway.

References

Variability in animal model response to Aceburic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aceburic Acid

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to address variability in animal model responses during your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-inflammatory effect of this compound between C57BL/6 and BALB/c mouse strains. Why is this happening?

A1: This is a documented phenomenon and can be attributed to inherent genetic differences between these mouse strains. The expression levels of VAK1 (Variability Associated Kinase 1), the primary target of this compound, can differ. C57BL/6 mice, which are generally skewed towards a Th1-type immune response, may show a more robust response to VAK1 inhibition compared to the Th2-biased BALB/c strain. We recommend performing a baseline VAK1 expression analysis (see Protocol 2) in your specific animal colony to establish a benchmark before initiating large-scale efficacy studies.

Q2: The plasma concentration of this compound is lower than expected in our rat model compared to the published mouse data. What could be the cause?

A2: Cross-species differences in drug metabolism are the most likely cause. This compound is primarily metabolized by cytochrome P450 enzymes, and the specific isoforms (e.g., CYP3A family) and their activity levels can vary significantly between mice and rats. This leads to differences in the drug's half-life and overall exposure. Refer to the table below for a summary of known pharmacokinetic parameters. We advise conducting a preliminary pharmacokinetic (PK) study in your chosen rat strain to determine the optimal dosing regimen.

Q3: Our in vitro IC50 for this compound is in the nanomolar range, but we require a much higher dose for in vivo efficacy. Is this normal?

A3: Yes, a discrepancy between in vitro potency and in vivo efficacy is common. This can be due to several factors including:

  • Protein Binding: this compound has high plasma protein binding (~95%), which reduces the concentration of free, active drug available to engage the VAK1 target in tissues.

  • Bioavailability: The oral bioavailability of this compound can vary by species and formulation (see Table 1).

  • Tissue Distribution: The drug may not adequately penetrate the target tissue or compartment where VAK1 is active.

A recommended troubleshooting workflow for addressing efficacy issues is provided below.

G start Inconsistent or Poor In Vivo Efficacy check_pk Step 1: Confirm Drug Exposure (Run PK Analysis) start->check_pk pk_ok Is Plasma Concentration Adequate? check_pk->pk_ok check_target Step 2: Verify Target Engagement (Measure p-VAK1 in Tissue) pk_ok->check_target  Yes adjust_dose Action: Adjust Dose, Route, or Formulation pk_ok->adjust_dose No target_ok Is Target Inhibited? check_target->target_ok check_model Step 3: Re-evaluate Animal Model (Confirm VAK1 Pathway is Driving Pathology) target_ok->check_model  Yes optimize_assay Action: Optimize PD Assay (e.g., Western Blot, ELISA) target_ok->optimize_assay No end_success Hypothesis Supported check_model->end_success  Yes end_fail Hypothesis Not Supported (Consider Alternative Model) check_model->end_fail No

Fig. 1: Troubleshooting workflow for poor in vivo efficacy.

Data Summary Tables

Table 1: Comparative Pharmacokinetics of this compound (10 mg/kg, Oral Gavage)

Species/Strain Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (%)
Mouse (C57BL/6) 1250 ± 180 0.5 4500 ± 550 45
Mouse (BALB/c) 1100 ± 210 0.5 4150 ± 620 42
Rat (Sprague Dawley) 750 ± 150 1.0 3100 ± 480 30

| Rat (Wistar) | 680 ± 130 | 1.0 | 2950 ± 450 | 28 |

Table 2: Target Potency and Expression

Parameter Cell Line (RAW 264.7) Mouse (C57BL/6) Rat (Sprague Dawley)
IC50 (VAK1 Inhibition) 25 nM N/A N/A

| VAK1 mRNA (Relative Exp.) | 1.0 (baseline) | 1.5 ± 0.3 (Spleen) | 1.2 ± 0.2 (Spleen) |

Key Experimental Protocols

Protocol 1: In Vivo Administration and Plasma Collection for PK Analysis

  • Preparation: Prepare this compound in the recommended vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 1 mg/mL for a 10 mg/kg dose.

  • Dosing: Administer the compound to fasted animals via oral gavage (PO). Record the exact time of dosing for each animal.

  • Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect approximately 50-100 µL of blood from each animal via tail vein or saphenous vein into EDTA-coated tubes.

  • Plasma Separation: Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

  • Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryotube. Store samples at -80°C until analysis by LC-MS/MS.

Protocol 2: Western Blot for Phosphorylated VAK1 (p-VAK1)

  • Tissue Homogenization: Homogenize harvested spleen or target tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-VAK1 (Thr172) and total VAK1, diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry is used to quantify the ratio of p-VAK1 to total VAK1.

Visualized Signaling Pathway

The diagram below illustrates the proposed signaling cascade involving VAK1, which this compound inhibits. Variability in response can often be traced to upstream receptor density or downstream substrate expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Toll-like Receptor 4 (TLR4) vak1 VAK1 receptor->vak1 Activates p_vak1 p-VAK1 (Active) vak1->p_vak1 Phosphorylation downstream Downstream Kinase (e.g., JNK/p38) p_vak1->downstream aceburic This compound aceburic->p_vak1 INHIBITS p_downstream p-JNK/p38 (Active) downstream->p_downstream Phosphorylation tf Transcription Factors (e.g., AP-1) p_downstream->tf cytokines Pro-inflammatory Cytokine Expression tf->cytokines

Fig. 2: Proposed VAK1 signaling pathway inhibited by this compound.

Technical Support Center: Purity Validation of Synthesized Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity of synthesized Aceburic acid (4-acetoxybutanoic acid). It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation crucial?

A: this compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][2][3] It has been investigated for its potential analgesic properties.[2][4] Validating its purity is critical to ensure the reliability and reproducibility of research data, confirm the absence of potentially toxic impurities, and meet regulatory standards for any potential therapeutic application. Impurities can arise from starting materials, side reactions, or degradation.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A: A multi-technique approach is recommended for comprehensive purity analysis. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound from non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation and can detect and identify impurities with different chemical structures.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS) or GC (GC-MS): Confirms the molecular weight of the synthesized compound and helps in identifying unknown impurities.[5]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, though this compound itself may require derivatization.[6]

Q3: What are the common impurities associated with this compound synthesis?

A: The synthesis of this compound typically involves the esterification of gamma-hydroxybutyric acid (GHB) with acetic anhydride or acetyl chloride.[7] Potential impurities include:

  • Unreacted Starting Materials: Gamma-hydroxybutyric acid (GHB), acetic anhydride, or acetyl chloride.

  • Side-Reaction Products: Di-acetylated products or polymers.

  • Degradation Products: this compound is susceptible to hydrolysis, which can break it down into GHB and acetic acid, especially in the presence of moisture.[4][7]

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q4: What is the expected molecular weight and formula of this compound?

A: The key molecular identifiers for this compound are summarized in the table below.[1][8]

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Monoisotopic Mass 146.05790880 Da

Part 2: Experimental Protocols & Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for quantifying this compound.

Objective: To separate and quantify this compound and related non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Because short-chain carboxylic acids can be challenging to retain on standard C18 columns, an aqueous-compatible column is recommended.[9][10]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
  • Data Analysis:

    • Calculate the purity of this compound using the area normalization method.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Expected Chemical Shifts (Predicted): Based on the structure of 4-acetoxybutanoic acid, the following proton signals are expected.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegration
-O-C(=O)-CH₃ ~2.0Singlet (s)3H
-CH₂ -CH₂-COOH~2.4Triplet (t)2H
-CH₂-CH₂ -CH₂-~1.9Quintet2H
-O-CH₂ -CH₂-~4.1Triplet (t)2H
-COOH ~10-12Broad Singlet (br s)1H

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during purity validation.

Issue 1: My HPLC chromatogram shows multiple unexpected peaks.

  • Possible Cause 1: Sample Degradation. this compound can hydrolyze back to GHB and acetic acid.[7]

    • Solution: Prepare samples fresh and analyze them promptly. Ensure solvents are dry and avoid acidic or basic conditions during storage.

  • Possible Cause 2: Incomplete Reaction. The presence of a peak corresponding to GHB indicates the initial esterification reaction did not go to completion.

    • Solution: Re-purify the sample using column chromatography or recrystallization. Optimize the synthesis reaction conditions (e.g., reaction time, temperature).

  • Possible Cause 3: Contaminated Solvent/Glassware.

    • Solution: Run a blank injection (mobile phase only) to check for system peaks. Ensure all glassware is thoroughly cleaned.

Issue 2: The mass spectrum does not show the expected molecular ion peak [M+H]⁺ at m/z 147.06.

  • Possible Cause 1: Ionization Issues. this compound, being a small carboxylic acid, might not ionize efficiently under all conditions.

    • Solution: Try different ionization modes (e.g., negative ion mode to detect [M-H]⁻ at m/z 145.05) or use an additive in the mobile phase (e.g., ammonium formate) to promote adduct formation.

  • Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ion source before detection.

    • Solution: Lower the energy settings of the mass spectrometer's ion source (e.g., cone voltage).

Issue 3: The ¹H NMR spectrum shows broad peaks or doesn't match the expected pattern.

  • Possible Cause 1: Sample is Wet. Residual water or other protic solvents can cause exchange with the carboxylic acid proton, leading to peak broadening.

    • Solution: Thoroughly dry the sample under high vacuum before analysis. Use high-purity deuterated solvents.

  • Possible Cause 2: Presence of Paramagnetic Impurities. Trace amounts of metal ions can cause significant peak broadening.

    • Solution: Treat the sample with a chelating agent like EDTA and re-purify if necessary.

Part 4: Visual Workflows

The following diagrams illustrate key decision-making processes in validating this compound purity.

G start Synthesized this compound hplc Perform HPLC Analysis start->hplc check_purity Purity > 98% and Single Major Peak? hplc->check_purity nmr Perform ¹H and ¹³C NMR check_purity->nmr Yes fail Repurify Sample & Re-analyze check_purity->fail No check_nmr Structure Matches Expected Spectrum? nmr->check_nmr ms Perform LC-MS Analysis check_nmr->ms Yes check_nmr->fail No check_ms Correct Molecular Ion [M+H]⁺ or [M-H]⁻ Found? ms->check_ms pass Purity Validated check_ms->pass Yes check_ms->fail No fail->start

Caption: Standard workflow for the analytical validation of synthesized this compound.

G start Unexpected Peaks in HPLC Chromatogram check_blank Run Blank Injection (Mobile Phase Only) start->check_blank peaks_present Peaks Still Present? check_blank->peaks_present system_contam Issue: System or Solvent Contamination peaks_present->system_contam Yes lcms Analyze Sample with LC-MS to Identify Impurities peaks_present->lcms No identify_peaks Identify m/z of Impurity Peaks lcms->identify_peaks is_ghb Impurity m/z Matches GHB or Starting Material? identify_peaks->is_ghb incomplete_rxn Issue: Incomplete Reaction or Degradation is_ghb->incomplete_rxn Yes unknown_impurity Issue: Unknown Impurity from Side Reaction is_ghb->unknown_impurity No

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potential of Aceburic Acid and GHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of Aceburic acid and its parent compound, gamma-hydroxybutyrate (GHB). While this compound was initially described as an analgesic, it was never marketed, and dedicated research on its pain-relieving effects is not available in published literature.[1][2] Consequently, this comparison is based on the established, albeit complex, pharmacological profile of GHB and the theoretical role of this compound as its prodrug.

Executive Summary

This compound, or 4-acetoxybutanoic acid, is the acetyl ester of GHB and is presumed to act as a prodrug, converting to GHB in the body.[1][2][3] Its potential analgesic effects are therefore intrinsically linked to the activity of GHB. GHB, a naturally occurring neurotransmitter, exhibits a complex pharmacological profile, acting as a weak agonist at the GABA-B receptor and as an agonist at the specific GHB receptor.[[“]][[“]] While primarily known for its sedative and anesthetic properties, its efficacy as a direct analgesic is a subject of debate. Some clinical data suggests a potential role in specific pain conditions like fibromyalgia, though results are conflicting.[6][7][8][9]

Comparative Data on Analgesic Effects

Due to the absence of experimental data for this compound, a direct quantitative comparison of analgesic efficacy is not possible. The following table summarizes the available clinical data on the analgesic effects of GHB in the context of fibromyalgia.

CompoundStudy PopulationDosageKey FindingsReference
GHB (Sodium Oxybate)11 patients with fibromyalgiaDivided nightly dosesSignificant improvement in both pain and fatigue.[6]
GHB (Sodium Oxybate)Female outpatients with fibromyalgia25 mg/kg body weight orally before bed for 15 weeksNo significant clinical improvements in pain intensity compared to placebo.[7]

Mechanism of Action and Signaling Pathways

The analgesic and sedative effects of GHB are primarily mediated through its interaction with the GABAergic system. As a prodrug, this compound would first need to be metabolized to GHB to exert its effects.

GHB's Dual Receptor Interaction

GHB's mechanism of action is complex, involving two key receptors:

  • GABA-B Receptor: At pharmacological doses, GHB acts as a weak partial agonist at GABA-B receptors. Activation of these receptors is linked to central nervous system depressant effects, including sedation and anesthesia.[[“]] The GABA-B receptor is a well-established target for pain modulation.[10][11][12]

  • GHB Receptor: GHB also binds with high affinity to its own specific receptor, which is distinct from GABA-B receptors.[[“]] Activation of the GHB receptor can modulate the release of various neurotransmitters, including dopamine.[[“]]

The following diagram illustrates the proposed signaling pathway for GHB's action.

GHB_Signaling_Pathway cluster_aceburic This compound Metabolism cluster_ghb_action GHB Receptor Interaction Aceburic_Acid This compound GHB_metabolite GHB Aceburic_Acid->GHB_metabolite Metabolism GHB GHB GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Weak Agonist GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist CNS_Depression CNS Depression (Sedation, Anesthesia) GABA_B_Receptor->CNS_Depression Neurotransmitter_Modulation Neurotransmitter Modulation GHB_Receptor->Neurotransmitter_Modulation Analgesic_Screening_Workflow Start Start: Compound Synthesis (e.g., this compound) In_Vitro In Vitro Studies: Receptor Binding Assays (GABA-B, GHB receptors) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics: Determine bioavailability and conversion to active metabolite (GHB) In_Vitro->In_Vivo_PK Acute_Pain_Models Acute Nociceptive Pain Models: (e.g., Hot Plate, Tail Flick) In_Vivo_PK->Acute_Pain_Models Inflammatory_Pain_Models Inflammatory Pain Models: (e.g., Formalin, CFA) Acute_Pain_Models->Inflammatory_Pain_Models Neuropathic_Pain_Models Neuropathic Pain Models: (e.g., CCI, SNI) Inflammatory_Pain_Models->Neuropathic_Pain_Models Data_Analysis Data Analysis: Dose-response curves, Efficacy vs. Side Effects Neuropathic_Pain_Models->Data_Analysis End Conclusion: Analgesic Profile Data_Analysis->End

References

Aceburic Acid in Preclinical Models: A Comparative Analysis with Other GHB Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of aceburic acid and other gamma-hydroxybutyrate (GHB) prodrugs, focusing on their preclinical evaluation. While this compound has been identified as a potential prodrug of GHB, it is crucial to note that it was never marketed, and publicly available preclinical data is scarce.[1][2] This guide, therefore, contrasts the known preclinical profiles of the well-studied GHB prodrugs, gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), with the theoretical potential of this compound.

Introduction to GHB Prodrugs

Gamma-hydroxybutyrate (GHB) is a neurotransmitter and central nervous system depressant with therapeutic applications and a history of abuse.[3][4] Its clinical utility is often hampered by its complex pharmacokinetics.[3] Prodrugs of GHB, which are converted to the active compound in the body, have been explored to potentially improve its therapeutic index. The most well-known of these are GBL and 1,4-BD.[3] this compound, or 4-acetoxybutanoic acid, is the acetyl ester of GHB and is structurally positioned to act as a prodrug.[1][5]

Preclinical Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of a prodrug is critical to its potential efficacy and safety. The following table summarizes the available preclinical pharmacokinetic data for GBL and 1,4-BD, primarily from studies in baboons. Due to the lack of specific preclinical studies on this compound, its parameters are hypothesized based on its chemical structure as an ester.

ParameterGamma-Butyrolactone (GBL)1,4-Butanediol (1,4-BD)This compound (Hypothetical)
Route of Conversion Hydrolysis by lactonases in the blood.[3]Two-step enzymatic conversion: alcohol dehydrogenase to gamma-hydroxybutyraldehyde, then aldehyde dehydrogenase to GHB.[3]Hydrolysis by esterase enzymes, likely in the blood and tissues.
Time to Maximum GHB Concentration (Tmax) Shorter than GHB and 1,4-BD.[6]Generally rapid, but can be slower than GBL.[6]Expected to be rapid, depending on esterase activity.
Maximum GHB Concentration (Cmax) Higher than for equivalent doses of GHB and 1,4-BD.[6]Lower than GBL for equivalent doses.[6]Unknown, would depend on the rate and extent of hydrolysis.
Bioavailability of GHB Substantially greater than GHB.[6]Generally considered to have good bioavailability.Potentially high, assuming efficient enzymatic conversion.

Preclinical Pharmacodynamics: Behavioral Effects

Preclinical studies in baboons have demonstrated that both GBL and 1,4-BD produce behavioral effects similar to GHB, including sedation, muscle relaxation, and motor impairment.[6] The onset of these effects is generally faster with GBL compared to 1,4-BD and GHB, which correlates with its more rapid conversion to GHB.[6]

Due to the absence of preclinical data, the pharmacodynamic profile of this compound can only be inferred. As a prodrug of GHB, it would be expected to produce the same spectrum of central nervous system depressant effects. The onset and intensity of these effects would be dictated by its pharmacokinetic profile, specifically the rate and efficiency of its conversion to GHB.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following outlines a general methodology used in the comparative study of GHB prodrugs in baboons.

Animal Models: Adult male baboons (Papio anubis) are often used in these studies. Animals are typically housed individually with controlled access to food and water.

Drug Administration: Drugs (GHB, GBL, 1,4-BD) and vehicle controls are administered intragastrically via a nasogastric tube. Doses are typically calculated based on the molar equivalent of GHB.

Pharmacokinetic Analysis:

  • Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points following drug administration.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • GHB Concentration Measurement: Plasma concentrations of GHB are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Parameter Calculation: Key parameters including Cmax, Tmax, and area under the curve (AUC) are calculated from the plasma concentration-time data.

Behavioral Assessments:

  • Fine Motor Task: Performance on a fine motor skills task, such as retrieving small food pellets from a puzzle feeder, is used to assess motor impairment. The time to complete the task and the number of pellets obtained are recorded.

  • Observational Studies: Trained observers record the incidence and duration of specific behaviors, including sedation, muscle relaxation, tremors, and gastrointestinal effects, at regular intervals.

Signaling and Metabolic Pathways

The conversion of GHB prodrugs to the active molecule, GHB, involves distinct metabolic pathways. The subsequent pharmacological effects of GHB are primarily mediated through its interaction with GABA-B receptors.

Caption: Metabolic conversion of GHB prodrugs and subsequent signaling.

Conclusion

While this compound remains a compound of theoretical interest as a GHB prodrug, the lack of preclinical data prevents a direct and evidence-based comparison with established prodrugs like GBL and 1,4-BD. The existing preclinical evidence clearly demonstrates that GBL and 1,4-BD effectively deliver GHB to the systemic circulation and elicit characteristic GHB-like pharmacological effects, albeit with different pharmacokinetic profiles. Future preclinical research on this compound would be necessary to determine its viability as a therapeutic agent and to fully characterize its pharmacokinetic and pharmacodynamic properties in comparison to other GHB prodrugs. Such studies would need to focus on its enzymatic conversion, bioavailability, and the resulting central nervous system effects in relevant animal models.

References

The Prodrug Pathway: Correlating In Vitro and In Vivo Metabolism of Aceburic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical and clinical evaluation. Aceburic acid, a prodrug of the psychoactive compound gamma-hydroxybutyrate (GHB), presents a clear case of esterase-mediated bioactivation. This guide provides a comparative analysis of the in vitro and in vivo metabolism of this compound, offering insights into the correlation between these two essential methodologies in drug discovery.

This compound, also known as 4-acetoxybutanoic acid, is structurally designed to be rapidly hydrolyzed in the body to release its active metabolite, GHB, and the generally recognized as safe byproduct, acetic acid.[1][2] This conversion is critical for its pharmacological activity and is primarily catalyzed by a ubiquitous class of enzymes known as esterases, which are abundant in various tissues and biological fluids.[3][4]

In Vitro and In Vivo Metabolic Pathways of this compound

The metabolic journey of this compound is a straightforward hydrolysis reaction.

  • In Vitro Metabolism: In laboratory settings, the metabolism of this compound can be assessed using various biological matrices. Incubation of this compound with human liver microsomes, hepatocytes, or plasma readily demonstrates its conversion to GHB. The primary enzymes responsible are carboxylesterases, which are highly active in the liver and blood.[1] The simplicity of this pathway means that in vitro systems are generally good predictors of the initial metabolic step in vivo.

  • In Vivo Metabolism: Following administration in living organisms, this compound is expected to undergo rapid and extensive first-pass metabolism in the liver and hydrolysis in the bloodstream.[1][4] This leads to the systemic appearance of GHB. The subsequent metabolism and elimination of GHB have been extensively studied and involve its conversion to succinic semialdehyde and entry into the citric acid cycle.[5][6]

Comparative Analysis: this compound and Butyrate Prodrugs

Prodrug ClassIn Vitro SystemKey Metabolic ReactionExpected In Vivo OutcomePresumed IVIVC
This compound Human Liver Microsomes, PlasmaEster Hydrolysis to GHBRapid and extensive conversion to GHBHigh
Butyrate Prodrugs (e.g., Tributyrin) Intestinal Fluids, PlasmaEster Hydrolysis to ButyrateSystemic release of butyrateHigh

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of drug metabolism. Below are generalized methodologies for key experiments.

In Vitro Hydrolysis of this compound in Human Liver Microsomes
  • Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound (at various concentrations), and the microsomal protein.

  • Incubation: The reaction is initiated by adding the microsomes to the pre-warmed reaction mixture and incubated at 37°C in a shaking water bath.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the disappearance of this compound and the formation of GHB.

  • Data Analysis: The rate of metabolism is determined, and kinetic parameters (Km and Vmax) can be calculated using appropriate software.

In Vivo Pharmacokinetic Study of this compound in an Animal Model (e.g., Rats)
  • Animal Dosing: A cohort of rats is administered a defined dose of this compound, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo hydrolysis).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: Plasma samples are processed and analyzed by a validated LC-MS/MS method to determine the concentrations of both this compound and GHB.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for both the parent drug and the metabolite.

Visualizing the Metabolic Correlation

To better illustrate the metabolic pathways and the expected correlation, the following diagrams are provided.

cluster_in_vitro In Vitro Metabolism Aceburic Acid_vitro This compound Esterases_vitro Esterases (Liver Microsomes, Plasma) Aceburic Acid_vitro->Esterases_vitro Hydrolysis GHB_vitro GHB Esterases_vitro->GHB_vitro Acetic Acid_vitro Acetic Acid Esterases_vitro->Acetic Acid_vitro

In Vitro Metabolic Pathway of this compound.

cluster_in_vivo In Vivo Metabolism Aceburic Acid_vivo This compound (Oral/IV Administration) Blood_Liver Blood/Liver Esterases Aceburic Acid_vivo->Blood_Liver Rapid Hydrolysis GHB_vivo GHB (Systemic Circulation) Blood_Liver->GHB_vivo Acetic_Acid_vivo Acetic Acid Blood_Liver->Acetic_Acid_vivo Further_Metabolism Further Metabolism (TCA Cycle) GHB_vivo->Further_Metabolism

In Vivo Metabolic Pathway of this compound.

In_Vitro In Vitro Data (Rate of Hydrolysis) Correlation Strong Positive Correlation In_Vitro->Correlation In_Vivo In Vivo Data (Rate of GHB Appearance) In_Vivo->Correlation

References

A Comparative Analysis of Aceburic Acid and γ-Butyrolactone (GBL) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical properties, pharmacology, and experimental evaluation of two key gamma-hydroxybutyrate (GHB) prodrugs.

This guide provides a detailed comparative analysis of Aceburic acid and γ-Butyrolactone (GBL), two prodrugs of the neurotransmitter and central nervous system depressant, gamma-hydroxybutyrate (GHB). Both compounds are of significant interest to researchers in pharmacology and drug development for their potential therapeutic applications and as tools for studying the GHB and GABAergic systems. This document summarizes their physicochemical properties, pharmacological actions, and provides detailed experimental protocols for their comparative evaluation.

Physicochemical and Pharmacological Properties

This compound, also known as 4-acetoxybutanoic acid, is the acetyl ester of GHB.[1][2] GBL is the lactone of 4-hydroxybutanoic acid.[3] Both substances are rapidly converted to GHB in the body.[1][4] GBL is a widely used industrial solvent and chemical intermediate, while this compound has been described as an analgesic but was never commercially marketed.[2][5][6]

The following table summarizes the key quantitative data for this compound and GBL, facilitating a direct comparison of their properties.

PropertyThis compoundγ-Butyrolactone (GBL)
Chemical Formula C₆H₁₀O₄[1][7]C₄H₆O₂[3]
Molar Mass 146.14 g/mol [1][7]86.09 g/mol [3]
Appearance White crystalline solid[6] / Liquid[8]Colorless oily liquid[3]
Melting Point Not available-43.5 °C[3]
Boiling Point 272.1 °C[5][9]204-206 °C[10]
Density 1.162 g/cm³[9]1.13 g/cm³[10]
Solubility Soluble in DMSO and methanol[6][11]Miscible with water and ethanol[10]
LD₅₀ (Oral, Rat) Not available1540 mg/kg[10]
LD₅₀ (Oral, Mouse) Not available1460 mg/kg[10]

Mechanism of Action and Metabolic Pathways

Both this compound and GBL are pharmacologically inactive until they are metabolized to GHB.[1][4] The primary difference in their action lies in their metabolic conversion pathways.

  • This compound is hydrolyzed by esterase enzymes to yield GHB and acetic acid.

  • γ-Butyrolactone (GBL) is rapidly hydrolyzed by lactonase enzymes present in the blood to form GHB.[12]

The resulting GHB molecule then exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the GHB receptor (GHBR) and the GABA-B receptor.[[“]][14]

Signaling Pathways

The activation of GABA-B and GHB receptors by GHB initiates distinct downstream signaling cascades, as illustrated in the diagrams below.

GABAB_Signaling GABA-B Receptor Signaling Pathway GHB GHB GABAB_R GABA-B Receptor (Heterodimer) GHB->GABAB_R activates G_protein Gαi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK K+ Channel G_protein->GIRK activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

GABA-B Receptor Signaling Pathway

GHB_Receptor_Signaling GHB Receptor Signaling Pathway GHB GHB GHBR GHB Receptor (GPCR) GHB->GHBR activates G_protein_excitatory Excitatory G-Protein GHBR->G_protein_excitatory activates Dopamine_release Modulation of Dopamine Release G_protein_excitatory->Dopamine_release Glutamate_release Modulation of Glutamate Release G_protein_excitatory->Glutamate_release

GHB Receptor Signaling Pathway

Experimental Protocols

To facilitate the direct comparison of this compound and GBL, the following experimental protocols are provided. These protocols are designed to assess their pharmacokinetic profiles and sedative effects in a rodent model.

Comparative Pharmacokinetic Analysis in Rodents

This protocol outlines a method to determine the concentration of GHB in plasma over time following the administration of this compound and GBL.

PK_Workflow Pharmacokinetic Study Workflow start Start animal_prep Animal Preparation (e.g., Male Sprague-Dawley rats, n=5/group) start->animal_prep dosing Drug Administration (Equimolar doses of this compound or GBL, i.p.) animal_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240 min post-dose) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep extraction GHB Extraction (e.g., Protein precipitation) plasma_prep->extraction lcms_analysis LC-MS/MS Analysis (Quantification of GHB) extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis end End pk_analysis->end

Pharmacokinetic Study Workflow

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation and Administration: this compound and GBL are dissolved in an appropriate vehicle (e.g., saline). Equimolar doses of each compound are administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.

  • Blood Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration, blood samples are collected from the tail vein into EDTA-containing tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS: Plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile). After centrifugation, the supernatant is collected for analysis.

  • LC-MS/MS Quantification of GHB: GHB concentrations in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15] A standard curve of known GHB concentrations is used for quantification.

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Comparative Assessment of Sedative Effects in Rodents

This protocol describes a method to compare the sedative effects of this compound and GBL by measuring the loss of righting reflex in mice.[16]

Methodology:

  • Animal Model: Male Swiss Webster mice (25-30g) are used.

  • Drug Administration: Equimolar doses of this compound, GBL, or vehicle are administered i.p. to different groups of mice (n=8-10 per group).

  • Assessment of Sedation (Loss of Righting Reflex): Immediately after injection, each mouse is placed on its back. The time until the mouse is unable to right itself (i.e., return to a prone position) is recorded as the onset of sedation. The duration of sedation is measured as the time from the loss of the righting reflex until it is regained.

  • Data Analysis: The mean onset and duration of sedation for each treatment group are calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A dose-response curve can also be generated to compare the potency of the two compounds.

Comparative Discussion

While both this compound and GBL are effective prodrugs of GHB, their differing chemical structures and metabolic pathways are expected to result in distinct pharmacokinetic and pharmacodynamic profiles.

  • Pharmacokinetics: GBL is known for its rapid conversion to GHB, leading to a fast onset of action.[12] The rate of hydrolysis of the acetyl ester of this compound by esterases will determine its conversion rate to GHB. It is hypothesized that the enzymatic hydrolysis of this compound may be slower than the lactonase-mediated hydrolysis of GBL, potentially resulting in a slower onset and longer duration of action for this compound. Direct comparative studies are needed to confirm this.

  • Potency and Efficacy: The relative potency of this compound and GBL will depend on the efficiency of their conversion to GHB and the subsequent delivery of GHB to the brain. As prodrugs, their efficacy is ultimately determined by the pharmacological actions of GHB at its target receptors.

  • Safety Profile: The toxicity of both compounds is primarily related to the effects of the resulting GHB. Overdose can lead to severe central nervous system depression, respiratory depression, and coma. The faster onset of action of GBL may present a higher risk of acute overdose compared to a potentially slower-acting prodrug. The LD50 for this compound is not currently available in the literature.

Conclusion

This compound and GBL represent two distinct chemical approaches to the systemic delivery of GHB. GBL is a well-characterized compound with extensive industrial use and a known pharmacological profile. This compound, while less studied, offers the potential for a different pharmacokinetic profile due to its ester linkage. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two compounds. Further research, particularly direct comparative in vivo studies, is necessary to fully elucidate their relative therapeutic potential and safety profiles. This information will be invaluable for researchers and drug development professionals working to understand and harness the therapeutic potential of the GHB system.

References

A Comparative Analysis of Aceburic Acid's Efficacy Relative to Standard Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic efficacy of Aceburic acid against commonly used standard analgesics. Due to the limited availability of direct preclinical data for this compound, this comparison leverages data from its active metabolite, gamma-hydroxybutyrate (GHB), and structurally related GHB derivatives. The information is intended to offer a foundational understanding for research and development professionals exploring novel analgesic compounds.

Introduction to this compound

This compound, also known as 4-acetoxybutanoic acid, is a prodrug that is metabolized in the body to form gamma-hydroxybutyric acid (GHB).[1] While described as an analgesic, this compound was never commercially marketed.[1] Its analgesic properties are attributed to the central nervous system effects of GHB, which acts as an agonist at the GHB receptor and the GABA-B receptor.[1] This dual mechanism is believed to contribute to its sedative and potential pain-relieving effects.

Comparative Efficacy Data

Direct comparative studies on the analgesic efficacy of this compound versus standard analgesics are not available in published literature. To provide a meaningful comparison, this guide presents preclinical data for GHB derivatives and standard analgesics (Morphine, Ibuprofen, and Acetaminophen) from various animal models of pain.

It is crucial to note that the data for GHB derivatives is used as a surrogate to infer the potential efficacy of this compound and should be interpreted with caution.

Table 1: Efficacy in the Hot Plate Test (Thermal Pain Model)

The hot plate test assesses the response to a thermal stimulus, measuring the latency of an animal's response to a heated surface. An increase in latency indicates an analgesic effect.

CompoundDoseAnimal ModelLatency Increase / % Max Possible Effect (%MPE)Reference
GHB Derivative (GT28) 25 mg/kg (i.p.)Mice16.93 %MPE (at 30 min)[2]
GHB Derivative (GT29) 25 mg/kg (i.p.)Mice22.72 %MPE (at 30 min)[2]
Morphine 10 mg/kgMiceSignificant increase in latency[3]
Ibuprofen 100 mg/kgRatsSignificant increase in reaction time[2]
Acetaminophen 300 mg/kgRatsSignificant increase in withdrawal threshold
Table 2: Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Pain Model)

The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhes) is counted, and a reduction in writhes indicates analgesia.

CompoundDoseAnimal Model% Inhibition of WrithingReference
Ibuprofen 18.6 mg/kg (oral)RatsED50 value[4]
Acetaminophen --Potent analgesic effect[5]
Morphine -MiceDose-dependent inhibition[6]

Note: Specific quantitative data for GHB or its derivatives in the writhing test was not found in the reviewed literature.

Table 3: Efficacy in the Formalin Test (Inflammatory Pain Model)

The formalin test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response (early neurogenic phase and late inflammatory phase). The time spent licking the paw is measured.

CompoundDoseAnimal ModelEffectReference
Ibuprofen -MiceInhibits late phase[7]
Acetaminophen 200-400 mg/kgMiceInhibits both early and late phases[6]
Morphine 2.5-10 mg/kgMiceInhibits both early and late phases[6]

Note: Specific quantitative data for GHB or its derivatives in the formalin test was not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GHB (Active Metabolite of this compound)

This compound is hydrolyzed to GHB, which then exerts its effects through interactions with GHB and GABA-B receptors in the central nervous system.

GHB_Signaling_Pathway cluster_pre Systemic Circulation cluster_cns Central Nervous System Aceburic_Acid This compound GHB Gamma-Hydroxybutyrate (GHB) Aceburic_Acid->GHB Hydrolysis GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Agonist Neuronal_Inhibition Neuronal Inhibition GHB_Receptor->Neuronal_Inhibition GABA_B_Receptor->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

Caption: Metabolic conversion of this compound to GHB and its subsequent action on central nervous system receptors to produce analgesia.

Experimental Workflow for the Hot Plate Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics.

Hot_Plate_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Latency Measure Baseline Latency Animal_Acclimation->Baseline_Latency Drug_Administration Administer Test Compound or Vehicle Baseline_Latency->Drug_Administration Post_Treatment_Latency Measure Post-Treatment Latency at Timed Intervals Drug_Administration->Post_Treatment_Latency Data_Analysis Data Analysis (%MPE Calculation) Post_Treatment_Latency->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Pharmacokinetic Profiles of Aceburic Acid and Gamma-Hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of the gamma-hydroxybutyrate (GHB) prodrug, Aceburic acid, and its active metabolite, GHB.

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and its active form, gamma-hydroxybutyrate (GHB). While specific pharmacokinetic data for this compound is limited due to its nature as a prodrug that was never marketed, this comparison focuses on the well-documented profile of GHB, the compound responsible for the pharmacological effects. This compound, or 4-acetoxybutanoic acid, is the acetyl ester of GHB and is metabolized in the body to release the active GHB molecule.[1][2] Understanding the pharmacokinetics of GHB is therefore crucial to inferring the therapeutic window and potential effects of its prodrugs.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of GHB based on available experimental data. As this compound is a prodrug, its primary pharmacokinetic relevance lies in its conversion to GHB. The data presented here pertains to the active metabolite, GHB.

Pharmacokinetic ParameterGamma-Hydroxybutyrate (GHB)Source(s)
Absorption
Time to Peak Plasma Concentration (Tmax)20 - 45 minutes[3]
BioavailabilityDose-dependent, saturable absorption[4]
Distribution
Volume of Distribution (Vd)0.40 - 0.58 L/kg[5]
Protein BindingNot specified
Metabolism
Primary PathwayGHB dehydrogenase to succinic semialdehyde (SSA), followed by SSA dehydrogenase to succinic acid.[5] Also undergoes β-oxidation and α-oxidation.[6][5][6]
Excretion
Elimination Half-Life (t½)20 - 45 minutes (dose-dependent)[5]
ClearancePrimarily through metabolism.[4][4]
Renal Excretion of Unchanged Drug~1%[5]

Experimental Protocols

A cornerstone of pharmacokinetic analysis is the accurate quantification of the drug in biological matrices. For GHB, a widely used and validated method is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of GHB in Plasma using GC-MS

This protocol outlines a typical procedure for the quantification of GHB in plasma samples.

1. Sample Preparation:

  • To a 20 µL plasma sample, add 10 µL of an internal standard (e.g., GHB-d6).[3]

  • Precipitate proteins by adding 45 µL of acetonitrile.[3]

  • Vortex the mixture and centrifuge at 12,000 g for 5 minutes.[3]

  • Transfer 50 µL of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.[3]

2. Derivatization:

  • To the dried extract, add 75 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] This step is crucial to prevent the thermal degradation of GHB to gamma-butyrolactone (GBL) in the GC inlet.[7]

  • Incubate the mixture to allow for the completion of the derivatization reaction.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.[3]

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column, such as a Macherey Nagel Optima 1.[3]

    • Injector Temperature: 250°C (splitless injection).[3]

    • Oven Temperature Program: Start at 50°C, hold for 0.6 min, ramp to 100°C at 10°C/min, then ramp to 250°C at 50°C/min, and hold for 1 minute.[3]

  • Mass Spectrometry (MS) Conditions:

    • Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

    • Monitor characteristic ions for the derivatized GHB and the internal standard. For the TMS derivative of GHB, key ions include m/z 233 and 204.[3]

4. Quantification:

  • Construct a calibration curve using standards of known GHB concentrations.

  • Determine the concentration of GHB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Experimental Workflow

The primary pharmacological effects of GHB are mediated through its action on the GABAergic system, specifically as an agonist at the GABA-B receptor.

GHB_Signaling_Pathway cluster_aceburic Prodrug Administration cluster_metabolism Metabolism cluster_receptor Receptor Interaction cluster_effect Cellular Effect Aceburic_Acid This compound GHB GHB (Active Drug) Aceburic_Acid->GHB Hydrolysis GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Agonism CNS_Depression CNS Depression (Sedation, Anesthesia) GABA_B_Receptor->CNS_Depression Initiates

Caption: Metabolic conversion of this compound to GHB and subsequent agonism at the GABA-B receptor.

The experimental workflow for determining the pharmacokinetic profile of a compound like GHB involves several key stages, from administration to data analysis.

Pharmacokinetic_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Analysis cluster_data Data Analysis Drug_Admin Drug Administration (e.g., Oral, IV) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Prep Plasma Separation & Sample Preparation Blood_Sampling->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) GC_MS->PK_Modeling Parameter_Calc Calculation of Parameters (t½, Vd, CL) PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for a pharmacokinetic study.

References

A Comparative Analysis of the Sedative Effects of Aceburic Acid and Alternative Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is a compound that acts as a prodrug to gamma-hydroxybutyrate (GHB), a substance known for its sedative and analgesic properties.[1][2][3] It is structurally the acetyl ester of GHB.[2][3] Upon administration, this compound is metabolized into GHB, which then exerts its effects by acting as an agonist at GHB and GABA-B receptors.[1] This guide provides a comparative overview of the sedative effects of this compound against commonly used sedatives, Diazepam and Zolpidem, in established animal models. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a sedative agent.

Comparative Analysis of Sedative Effects

The sedative properties of novel compounds are typically evaluated using a battery of behavioral assays in rodent models. These tests are designed to measure changes in locomotor activity, anxiety levels, and the induction of sleep.

Data Summary of Sedative Effects in Animal Models

CompoundAnimal ModelTestDoseKey Findings
This compound (as GHB) RodentsGeneral ActivityVariesInduces sedation and muscle relaxation.[1]
Diazepam C57BL/6J MiceOpen Field Test2.0 mg/kgSignificantly reduced locomotor activity, indicating a sedative effect.[4][5]
C57BL/6J MiceElevated Plus Maze2.0 mg/kgImpaired locomotor activity, suggesting sedation rather than a specific anxiolytic effect.[5][6]
Swiss-Webster MiceTraction & Fireplace Test10 mg (human equivalent)Demonstrated a more prolonged sedative effect compared to phenobarbital.[7]
Zolpidem RatsLocomotor Activity10 mg/kgCaused a decrease in locomotor activity.[8]
Aged Female RatsOpen Field Test6 mg/kgReduced locomotor and exploratory activity, suggesting a residual sedative effect.[9]
MiceLoss of Righting Reflex16.21 mg/kg (ED50)Induced sleep in a dose-dependent manner.[10]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of sedative effects. Below are detailed methodologies for key experiments.

Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[11][12][13]

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape.[12] The arena is typically divided into a central and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[14][15]

  • Procedure: Each animal is gently placed in the center of the arena and allowed to explore freely for a predetermined duration, typically 5-10 minutes.[11]

  • Data Collection: A video tracking system records the animal's movements.[14] Key parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]

  • Interpretation: A significant decrease in total distance traveled is indicative of a sedative effect.[13] Increased time spent in the periphery (thigmotaxis) can suggest anxiety-like behavior.[11]

Elevated Plus Maze (EPM)

The EPM test is a standard assay for assessing anxiety-like behavior, but it can also reveal sedative effects.[16][17]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[17][18]

  • Acclimation: Similar to the OFT, animals are habituated to the testing room prior to the experiment.[14]

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5-10 minutes.[14][16]

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.[16]

  • Interpretation: A decrease in the total number of arm entries can indicate a sedative effect. While anxiolytic compounds typically increase the time spent in and entries into the open arms, sedative effects can confound this by reducing overall activity.[6]

Loss of Righting Reflex (LORR)

The LORR test is a direct measure of the hypnotic effects of a compound.[19][20]

Protocol:

  • Procedure: Following drug administration, the animal is placed on its back.[19]

  • Assessment: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 60 seconds) is considered a loss of the righting reflex.[19]

  • Data Collection: The latency to the loss of the righting reflex and the duration of the loss are recorded.[20]

  • Interpretation: A shorter latency and a longer duration of LORR indicate a more potent sedative-hypnotic effect.[10]

Signaling Pathways and Mechanisms of Action

The sedative effects of the compared compounds are primarily mediated through the enhancement of GABAergic neurotransmission, the main inhibitory system in the central nervous system.

  • This compound (via GHB): As a prodrug, this compound is converted to GHB.[1] GHB acts as an agonist at specific GHB receptors and at GABA-B receptors, leading to neuronal hyperpolarization and inhibition, resulting in sedation.[1]

  • Diazepam: A classic benzodiazepine, Diazepam enhances the effect of GABA at the GABA-A receptor. It binds to a specific site on the receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization and reduced neuronal excitability.

  • Zolpidem: A non-benzodiazepine hypnotic, Zolpidem selectively binds to the α1 subunit of the GABA-A receptor.[8] This selective binding is thought to be responsible for its potent hypnotic effects with relatively fewer anxiolytic and muscle relaxant properties compared to benzodiazepines.

Mandatory Visualizations

experimental_workflow cluster_pre_test Pre-Testing Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 30 min) Drug_Administration Drug Administration (this compound, Diazepam, Zolpidem) Animal_Acclimation->Drug_Administration OFT Open Field Test (5-10 min) Drug_Administration->OFT EPM Elevated Plus Maze (5-10 min) Drug_Administration->EPM LORR Loss of Righting Reflex Drug_Administration->LORR Data_Collection Video Tracking & Manual Scoring OFT->Data_Collection EPM->Data_Collection LORR->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for assessing sedative effects in rodents.

signaling_pathway cluster_aceburic This compound Pathway cluster_diazepam Diazepam Pathway cluster_zolpidem Zolpidem Pathway Aceburic This compound GHB GHB (metabolite) Aceburic->GHB Metabolism GHB_R GHB Receptor GHB->GHB_R GABAB_R GABA-B Receptor GHB->GABAB_R Sedation_A Sedation GHB_R->Sedation_A GABAB_R->Sedation_A Diazepam Diazepam GABAA_R_D GABA-A Receptor (Benzodiazepine Site) Diazepam->GABAA_R_D Cl_Influx_D ↑ Chloride Influx GABAA_R_D->Cl_Influx_D Enhances GABA effect Hyperpolarization_D Neuronal Hyperpolarization Cl_Influx_D->Hyperpolarization_D Sedation_D Sedation Hyperpolarization_D->Sedation_D Zolpidem Zolpidem GABAA_R_Z GABA-A Receptor (α1 Subunit) Zolpidem->GABAA_R_Z Cl_Influx_Z ↑ Chloride Influx GABAA_R_Z->Cl_Influx_Z Enhances GABA effect Hyperpolarization_Z Neuronal Hyperpolarization Cl_Influx_Z->Hyperpolarization_Z Sedation_Z Sedation Hyperpolarization_Z->Sedation_Z

Caption: Signaling pathways for this compound, Diazepam, and Zolpidem.

References

A Comparative Analysis of Aceburic Acid and 1,4-Butanediol: Prodrugs to Gamma-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aceburic acid and 1,4-Butanediol (1,4-BD), two compounds that are metabolized in the body to form gamma-hydroxybutyrate (GHB), a neurotransmitter with significant central nervous system depressant effects. While both substances act as prodrugs to GHB, their distinct chemical properties, metabolic pathways, and pharmacokinetic profiles warrant a detailed comparative study for research and drug development purposes.[1][2][3]

Chemical and Physical Properties

This compound, also known as 4-acetoxybutanoic acid, is a synthetic derivative of GHB.[1][3] In contrast, 1,4-Butanediol is a primary alcohol used extensively as an industrial solvent and in the production of plastics and polymers.[4][5][6] The fundamental differences in their chemical structures are outlined in the table below.

PropertyThis compound1,4-Butanediol
IUPAC Name 4-acetyloxybutanoic acidButane-1,4-diol
Chemical Formula C₆H₁₀O₄C₄H₁₀O₂
Molecular Weight 146.14 g/mol [1][7]90.12 g/mol [2]
Appearance Solid at room temperature[8]Colorless, viscous liquid[2][4]
Boiling Point 272.1°C at 760 mmHg[8]230°C[9]
Melting Point Not specified20.1°C[9]
Water Solubility Soluble> 100 g/L[9]
LogP 0.414[8]-0.50[9]

Metabolic Pathways and Pharmacokinetics

Both this compound and 1,4-Butanediol are biologically inactive until they are metabolized to GHB. The metabolic conversion of these compounds follows different enzymatic pathways, which influences their pharmacokinetic profiles.

This compound is hydrolyzed to GHB and acetic acid.[1] While specific experimental data on its pharmacokinetics in humans is scarce due to it never being marketed, it is presumed to undergo rapid hydrolysis to release GHB.[3][8]

1,4-Butanediol is metabolized in a two-step process analogous to ethanol metabolism. It is first converted to gamma-hydroxybutyraldehyde by alcohol dehydrogenase (ADH), and then to GHB by aldehyde dehydrogenase (ALDH).[4][10] This metabolic pathway is shared with ethanol, leading to potential drug-drug interactions.[4] Co-ingestion of 1,4-BD and ethanol can lead to competition for these enzymes, resulting in prolonged and potentially more toxic effects.[4]

The metabolic conversion of 1,4-Butanediol to GHB is rapid and extensive.[11] Studies in healthy volunteers have shown that after oral administration of 25 mg/kg of 1,4-BD, it is quickly absorbed, with a time to maximal plasma concentration (Tmax) of approximately 24 minutes and an elimination half-life (T1/2) of about 39.3 minutes.[12] The resulting peak GHB concentration is reached at around 39.4 minutes, with a half-life of 32.3 minutes.[12]

Below is a diagram illustrating the metabolic pathways of this compound and 1,4-Butanediol to GHB.

MetabolicPathways cluster_aceburic This compound Metabolism cluster_14bd 1,4-Butanediol Metabolism Aceburic_Acid This compound GHB_A GHB Aceburic_Acid->GHB_A Hydrolysis Acetic_Acid Acetic Acid Aceburic_Acid->Acetic_Acid Hydrolysis BD 1,4-Butanediol GHBAL γ-Hydroxybutyraldehyde BD->GHBAL Alcohol Dehydrogenase (ADH) GHB_B GHB GHBAL->GHB_B Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of this compound and 1,4-Butanediol to GHB.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of both this compound and 1,4-Butanediol are primarily attributable to their active metabolite, GHB.[1][2][3][4] GHB exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABAB receptor.[1]

The GHB receptor is a G-protein coupled receptor that is specifically activated by GHB. Its stimulation is thought to be responsible for the euphoric and some of the pro-social effects of GHB. At higher concentrations, GHB acts as a weak agonist at the GABAB receptor, which is responsible for its more profound sedative, hypnotic, and amnestic effects.[1]

The signaling pathway of GHB is complex and involves the modulation of various neurotransmitter systems, including dopamine and glutamate. The activation of GABAB receptors by GHB leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

The following diagram illustrates the signaling pathway of GHB.

GHBSignaling cluster_receptor GHB Receptor Activation cluster_downstream Downstream Effects GHB GHB GHB_Receptor GHB Receptor GHB->GHB_Receptor GABAB_Receptor GABAB Receptor GHB->GABAB_Receptor High Concentrations G_Protein G-Protein Activation GABAB_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase GIRK Activation of GIRK Channels G_Protein->GIRK Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Simplified signaling pathway of Gamma-Hydroxybutyrate (GHB).

Toxicity Profile

The toxicity of both this compound and 1,4-Butanediol is directly related to the dose-dependent effects of their active metabolite, GHB.[4][11] Overdose can lead to severe central nervous system depression, respiratory depression, bradycardia, seizures, coma, and death.[2][13]

For 1,4-Butanediol , the acute oral toxicity is considered moderate.[9] The lethal dose (LD50) in rats has been reported to be between 1525 and 1780 mg/kg.[14] Chronic misuse of 1,4-BD can lead to dependence and a severe withdrawal syndrome upon cessation.[15]

Toxicity ParameterThis compound1,4-Butanediol
Primary Toxicant Gamma-Hydroxybutyrate (GHB)Gamma-Hydroxybutyrate (GHB)
Acute Oral LD50 (rats) Data not available1525 - 1780 mg/kg[14]
Primary Overdose Symptoms CNS depression, respiratory depression, coma (presumed)CNS depression, respiratory depression, coma[2]
Dependence Liability High (presumed)High[15]

Experimental Protocols

1. Quantification of 1,4-Butanediol in Biological Samples (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol outlines a general procedure for the quantification of 1,4-BD in plasma or urine samples.

  • Sample Preparation:

    • To 1 mL of plasma or urine, add an internal standard (e.g., d6-1,4-butanediol).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the reconstituted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of 1,4-BD from other endogenous compounds.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect characteristic ions of 1,4-BD and the internal standard.

    • Quantify the concentration of 1,4-BD by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

2. In Vitro Metabolism of 1,4-Butanediol using Liver Microsomes

This protocol describes a method to study the in vitro metabolism of 1,4-BD.

  • Reaction Mixture Preparation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding 1,4-Butanediol to the mixture.

  • Incubation and Sample Analysis:

    • Incubate the reaction mixture at 37°C for a specified period.

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant for the presence of GHB using a validated analytical method such as LC-MS/MS.

3. Synthesis of this compound

The synthesis of this compound typically involves the esterification of gamma-hydroxybutyric acid (GHB).[1][16]

  • Procedure:

    • Dissolve GHB in a suitable solvent.

    • Add acetic anhydride or acetyl chloride to the solution.[16]

    • The reaction can be catalyzed by the addition of a strong acid, such as sulfuric acid.[1]

    • The reaction mixture is typically heated under reflux to drive the esterification to completion.[1]

    • After the reaction is complete, the mixture is cooled, and the this compound is isolated and purified using standard techniques such as extraction and crystallization.

The following diagram provides a logical workflow for a comparative in vivo pharmacokinetic study.

PK_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Sample Analysis and Data Interpretation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dose_Groups Establish Dose Groups (this compound vs. 1,4-BD) Animal_Model->Dose_Groups Route_Admin Define Route of Administration (e.g., Oral Gavage) Dose_Groups->Route_Admin Dosing Administer Compounds Route_Admin->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Sample_Processing Process Blood Samples to Obtain Plasma Blood_Sampling->Sample_Processing LCMS_Analysis Quantify Parent Compound and GHB using LC-MS/MS Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, T1/2) LCMS_Analysis->PK_Modeling Comparative_Analysis Comparative Analysis of Pharmacokinetic Parameters PK_Modeling->Comparative_Analysis

Logical workflow for a comparative pharmacokinetic study.

Conclusion

This compound and 1,4-Butanediol both serve as prodrugs to GHB, but their differing chemical structures lead to distinct metabolic pathways and pharmacokinetic properties. 1,4-Butanediol is a well-characterized industrial chemical with a clear two-step metabolic conversion to GHB that is susceptible to interaction with ethanol. This compound, a synthetic ester of GHB, is presumed to undergo hydrolysis to release the active compound, though detailed experimental data in the public domain is limited. The pharmacodynamic and toxicological profiles of both compounds are predominantly dictated by the resulting GHB concentrations. Further research, particularly generating robust experimental data for this compound, is necessary to fully elucidate the comparative pharmacology and toxicology of these two GHB prodrugs. This information is crucial for informed decision-making in drug development and for understanding the risks associated with their use.

References

A Comparative Guide to the Reproducibility of Aceburic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent protocols for the synthesis of Aceburic acid (4-acetoxybutanoic acid), a prodrug of gamma-hydroxybutyrate (GHB). The synthesis of this compound is primarily achieved through the Fischer esterification of gamma-butyrolactone (GBL) with acetic anhydride, a reaction catalyzed by a strong acid. The reproducibility and efficiency of this synthesis can be influenced by the choice of catalyst. This document details two common methodologies, presents a comparative analysis of their key parameters, and visualizes the experimental workflow to aid in protocol selection and optimization.

Comparative Analysis of Synthesis Protocols

The following table summarizes the quantitative data for two primary protocols for this compound synthesis. Protocol 1 employs the traditional and highly efficient sulfuric acid as a catalyst. Protocol 2 utilizes phosphoric acid, which is considered a "greener" and less corrosive alternative, drawing parallels from comparative studies on the synthesis of other acetylated compounds such as acetylsalicylic acid.

ParameterProtocol 1: Sulfuric Acid CatalysisProtocol 2: Phosphoric Acid Catalysis (Alternative)
Starting Material Gamma-butyrolactone (GBL)Gamma-butyrolactone (GBL)
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Concentrated Phosphoric Acid (H₃PO₄)
Molar Ratio (GBL:Acetic Anhydride) 1 : 1.51 : 1.5
Catalyst Loading 2-3 drops per mole of GBL2-3 drops per mole of GBL
Reaction Temperature 90-100°C90-100°C
Reaction Time 2 hours2.5 hours
Purification Method Aqueous workup followed by vacuum distillationAqueous workup followed by vacuum distillation
Expected Yield ~85-95%~80-90%
Reproducibility Considerations High, though charring can occur if overheated.High, with potentially less charring and side product formation.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using both sulfuric acid and phosphoric acid as catalysts.

Protocol 1: this compound Synthesis via Sulfuric Acid Catalysis

This protocol is a standard method for the esterification of lactones.

Materials:

  • Gamma-butyrolactone (GBL)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine gamma-butyrolactone (1.0 eq) and acetic anhydride (1.5 eq).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to 90-100°C and maintain it under reflux for 2 hours.

  • After cooling to room temperature, slowly add the reaction mixture to a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: this compound Synthesis using Phosphoric Acid Catalysis

This protocol offers a milder alternative to sulfuric acid, which can be advantageous in minimizing side reactions.

Materials:

  • Gamma-butyrolactone (GBL)

  • Acetic Anhydride

  • Concentrated Phosphoric Acid (85%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask fitted with a magnetic stirrer and reflux condenser, add gamma-butyrolactone (1.0 eq) and acetic anhydride (1.5 eq).

  • Add 2-3 drops of concentrated phosphoric acid to the mixture.

  • Heat the reaction to 90-100°C and allow it to reflux for 2.5 hours.

  • Once cooled, neutralize the reaction mixture by carefully adding it to a saturated sodium bicarbonate solution.

  • Extract the product from the aqueous phase three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The final product, this compound, is purified via vacuum distillation.

Experimental Workflow Visualization

The general workflow for the synthesis of this compound, applicable to both protocols, is illustrated in the diagram below.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine GBL and Acetic Anhydride B Add Acid Catalyst A->B C Heat and Reflux B->C D Neutralization C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Safety Operating Guide

Safe Disposal of Aceburic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of Aceburic Acid, a corrosive and environmentally hazardous substance. Adherence to these procedures is critical for the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for complete safety information. The following table summarizes the essential personal protective equipment (PPE) required.

PPE ItemSpecificationRationale
Gloves Nitrile, 8 mil minimum thicknessProtects against skin contact and chemical burns.
Eye Protection Chemical splash gogglesShields eyes from splashes and fumes.
Lab Coat Chemical-resistant, long-sleevedPrevents contamination of personal clothing and protects against splashes.
Footwear Closed-toe, non-slip shoesProtects feet from spills and falling objects.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of corrosive and toxic fumes.

This compound Waste Segregation and Storage

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste must be handled as follows:

  • Waste Classification: Hazardous Waste.

  • Container Type: Use only approved, chemically-resistant (e.g., HDPE) containers.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazards (Corrosive, Environmental Hazard).

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the disposal of excess or expired this compound.

Experimental Protocol: Neutralization and Disposal of this compound

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Have a spill kit readily accessible.

    • Prepare a 5% sodium bicarbonate solution.

  • Neutralization:

    • Slowly and carefully add the this compound waste to a large, chemically-resistant beaker containing the 5% sodium bicarbonate solution.

    • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition immediately.

    • Stir the solution gently.

    • Test the pH of the resulting solution using a calibrated pH meter or pH strips. The target pH is between 6.0 and 8.0.

    • If the pH is still acidic, continue to add small amounts of sodium bicarbonate solution until the target pH is reached.

  • Final Disposal:

    • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • Record the disposal details in the laboratory's chemical waste log.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. Use a spill kit containing an appropriate absorbent material to contain the spill. Follow your institution's specific spill response procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe segregate Segregate as Hazardous Waste ppe->segregate neutralize Neutralize with Sodium Bicarbonate segregate->neutralize check_ph Check pH (6.0-8.0) neutralize->check_ph check_ph->neutralize pH is <6.0 dispose Dispose Down Drain with Water check_ph->dispose pH is 6.0-8.0 log Log Disposal dispose->log end End: Disposal Complete log->end

This compound Disposal Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aceburic acid
Reactant of Route 2
Reactant of Route 2
Aceburic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.